(25S)-delta7-Dafachronic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,6R)-6-[(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h9,17-19,22-24H,5-8,10-16H2,1-4H3,(H,29,30)/t17-,18+,19+,22-,23+,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTAVUCHOVVOFD-OBRBSRNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284427 | |
| Record name | delta7-Dafachronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949004-12-0 | |
| Record name | (5α,25S)-3-Oxocholest-7-en-26-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949004-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta7-Dafachronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Whitepaper: The Endogenous Role of (25S)-Δ7-Dafachronic Acid in C. elegans Dauer Formation
Executive Summary
The decision of the nematode Caenorhabditis elegans to enter the stress-resistant dauer diapause is a critical life-history checkpoint governed by a sophisticated neuroendocrine signaling network. At the heart of this network lies a steroid hormone signaling pathway analogous to those in higher vertebrates. This technical guide provides an in-depth examination of (25S)-Δ7-dafachronic acid (Δ7-DA), the primary endogenous ligand for the nuclear hormone receptor DAF-12. We will dissect the biosynthesis of Δ7-DA, its mechanism of action through DAF-12, and the integration of environmental cues—namely food availability and population density—via the insulin/IGF-1 and TGF-β signaling pathways. This document provides field-proven experimental protocols for studying this pathway, including dauer formation assays and principles of LC-MS-based hormone quantification, designed for researchers in developmental biology, endocrinology, and drug development.
Introduction: Dauer as a Model for Developmental Plasticity
Caenorhabditis elegans provides a powerful model for understanding how environmental signals are translated into organism-wide developmental decisions. When faced with unfavorable conditions such as food scarcity, high population density, and elevated temperatures, first-stage (L1) larvae can divert from the normal reproductive lifecycle into an alternative third larval stage known as the "dauer" larva (German for "enduring").[1][2] This non-feeding, stress-resistant diapause allows the organism to survive harsh conditions for months, far exceeding its normal lifespan, before re-entering reproductive development when conditions improve.[1]
The commitment to dauer formation is not a simple switch but a finely tuned response orchestrated by the convergence of multiple signaling pathways upon a central steroid hormone axis.[2][3] This axis consists of the dafachronic acids (DAs), sterol-derived hormones, and their cognate nuclear receptor, DAF-12.[4][5] The presence or absence of these hormonal ligands dictates the transcriptional activity of DAF-12, ultimately determining whether a larva commits to reproductive growth or enters dauer diapause.[1] This guide focuses specifically on (25S)-Δ7-dafachronic acid, the most potent endogenous activator of DAF-12, to illuminate this critical control mechanism.[1][6]
The (25S)-Δ7-Dafachronic Acid Signaling Axis
The decision to enter dauer is ultimately controlled by the ligation state of the DAF-12 nuclear receptor. Under favorable conditions, the production of Δ7-DA leads to the formation of a liganded DAF-12 complex that promotes reproductive development. In unfavorable conditions, Δ7-DA synthesis is suppressed, leaving DAF-12 unliganded and free to initiate the transcriptional program for dauer entry.
Biosynthesis of (25S)-Δ7-Dafachronic Acid
C. elegans, like all nematodes, cannot synthesize cholesterol de novo and must acquire it from its diet. This dietary cholesterol serves as the essential precursor for the dafachronic acids. The biosynthetic pathway is a multi-step enzymatic cascade.
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Initial Oxidation: The pathway begins with the conversion of cholesterol to 7-dehydrocholesterol (7-DHC). This crucial first step is catalyzed by the Rieske-like oxygenase DAF-36 .[7][8] daf-36 is expressed primarily in the intestine, a key metabolic tissue.[8][9] Loss-of-function mutations in daf-36 lead to an inability to produce DAs, resulting in constitutive dauer formation (a Daf-c phenotype).[5]
-
Final Hydroxylation: The terminal and rate-limiting step is performed by DAF-9 , a cytochrome P450 enzyme.[6][10][11] DAF-9 catalyzes the oxidation of a sterol precursor to generate the final bioactive Δ7-DA ligand.[4][6] The expression of daf-9 is tightly regulated by upstream environmental sensing pathways and serves as the key integration point for pro- and anti-dauer signals.[10][11][12] Like daf-36 mutants, daf-9 mutants are dauer-constitutive due to a lack of DAF-12 ligand.[5][10]
Other enzymes, including the 3-β-hydroxysteroid dehydrogenase HSD-1 and the short-chain dehydrogenase DHS-16, are also involved in the broader biosynthesis of dafachronic acids.[4][7]
DAF-12: A Ligand-Activated Molecular Switch
DAF-12 is a nuclear hormone receptor with homology to vertebrate Vitamin D and Liver X receptors.[13][14] It contains conserved DNA-binding and ligand-binding domains (LBD) and functions as the ultimate arbiter of the dauer decision.[13][14] The activity of DAF-12 is entirely dependent on the presence of its Δ7-DA ligand.
-
Liganded State (Reproductive Growth): When Δ7-DA is present, it binds to the LBD of DAF-12.[15][16] This binding event induces a conformational change that promotes the recruitment of transcriptional coactivators. The activated DAF-12 complex then binds to specific DNA response elements to drive the expression of genes that promote continuous, reproductive development.[1][17]
-
Unliganded State (Dauer Formation): In the absence of Δ7-DA, the DAF-12 LBD remains unbound.[1][17] This unliganded conformation allows DAF-12 to associate with the corepressor DIN-1S/SHARP .[1] The DAF-12/DIN-1S complex actively represses the transcription of pro-growth genes and simultaneously activates genes required for entry into the dauer diapause.[1]
This dual function makes DAF-12 a molecular switch, converting a hormonal signal into a definitive developmental outcome. The phenotypes of daf-12 mutants validate this model: null mutants are dauer-defective (Daf-d) because they cannot initiate the dauer program, while mutants with a defective LBD are dauer-constitutive, as the receptor is locked in its repressive, unliganded state.[1][18]
Table 1: Key Genes in the Δ7-DA Signaling Pathway and Their Mutant Phenotypes
| Gene | Encoded Protein | Function in Pathway | Loss-of-Function Phenotype |
| daf-36 | Rieske-like oxygenase | Initial cholesterol modification | Dauer-Constitutive (Daf-c) |
| daf-9 | Cytochrome P450 | Final, rate-limiting DA synthesis | Dauer-Constitutive (Daf-c) |
| daf-12 | Nuclear Hormone Receptor | Binds DA to regulate transcription | Dauer-Defective (Daf-d) |
| din-1 | Corepressor | Binds unliganded DAF-12 | Suppresses Daf-c phenotype of daf-9 |
Integration of Environmental Cues
The production of Δ7-DA via DAF-9 is not constitutive; it is dynamically regulated by upstream pathways that sense the external environment. This ensures that the decision to enter dauer is made only when conditions truly warrant it.
Insulin/IGF-1 Signaling (IIS) and Food Availability
The IIS pathway is a primary sensor of nutrient status. In the presence of ample food, the insulin-like receptor DAF-2 is activated, triggering a kinase cascade that ultimately inhibits the FOXO transcription factor DAF-16.[4][19] This "pro-growth" signal is transmitted to the DA biosynthesis pathway, promoting the expression and/or activity of DAF-9.[4] This leads to robust Δ7-DA production, DAF-12 activation, and reproductive development. Conversely, starvation reduces IIS, which promotes dauer formation by suppressing DAF-9 activity.[2]
TGF-β Signaling and Population Density
C. elegans assesses population density by sensing a blend of constitutively secreted ascaroside molecules collectively known as the dauer pheromone.[20] When pheromone concentrations are high, they are detected by sensory neurons in the head, which initiates a TGF-β signaling cascade.[2][3] This "pro-dauer" signal ultimately converges to inhibit DAF-9 function, reducing Δ7-DA levels and favoring the unliganded, pro-dauer state of DAF-12.[3]
Pathway Convergence
The IIS and TGF-β pathways represent the primary inputs that regulate DAF-9, thereby controlling Δ7-DA synthesis.[3][11] This architecture allows the nematode to integrate multiple environmental variables—food and population density—into a single, coherent hormonal output that directs a complex, organism-wide developmental program.
Diagram 1: Dafachronic Acid Signaling Pathway
Caption: Integration of environmental signals to control dauer formation via Δ7-DA.
Experimental Methodologies
Studying the Δ7-DA pathway requires robust, validated experimental protocols. Here we provide methodologies for key assays.
Protocol: Dauer Formation Assay
This assay is fundamental for quantifying the propensity of a given genotype to enter diapause under controlled conditions.
Causality: The assay leverages a temperature-sensitive mutant, daf-2(e1370), which has reduced insulin signaling and forms dauers at a high frequency at the restrictive temperature of 25°C. This sensitized background is ideal for testing how other genes or compounds modify the dauer decision.
Methodology:
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Synchronization: Grow worms on Nematode Growth Medium (NGM) plates with E. coli OP50. Prepare a synchronized population of L1 larvae by bleaching gravid adults and allowing the collected eggs to hatch overnight in M9 buffer without food.
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Plating: Plate ~100-200 synchronized L1 larvae onto fresh NGM plates seeded with OP50. Create at least three replicate plates per condition.
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Incubation: Incubate the plates at the restrictive temperature (e.g., 25°C for daf-2(e1370)).
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Scoring: After 48-60 hours, score the plates.
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Wash worms off the plate with M9 buffer into a microfuge tube.
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Add an equal volume of 1% Sodium Dodecyl Sulfate (SDS) solution. SDS is a harsh detergent that dissolves non-dauer animals but leaves the resilient dauer larvae intact.
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Incubate for 15-20 minutes with gentle rocking.
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Count the number of surviving (dauer) larvae and the total number of animals initially plated.
-
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Data Analysis: Calculate the percentage of dauer formation for each replicate (% Dauer = (Number of SDS-resistant larvae / Total initial larvae) * 100).
Self-Validation System:
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Positive Control: A known dauer-constitutive strain (e.g., daf-2(e1370) at 25°C) should show high penetrance of dauer formation.
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Negative Control: Wild-type (N2) worms should show <1% dauer formation under these conditions.
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Rescue Control: For testing rescue by exogenous Δ7-DA, include plates where the compound is added to the NGM. A daf-9 mutant should be rescued (not form dauers), whereas a daf-12 null mutant will not be rescued, confirming the compound acts through DAF-12.
Quantification of Endogenous Dafachronic Acids
Directly measuring the levels of Δ7-DA provides definitive evidence of the pathway's activity. This requires sensitive analytical chemistry techniques, typically Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[18][21]
Principle: Worm extracts are prepared, and steroid molecules are separated by liquid chromatography before being ionized and fragmented in a mass spectrometer. The specific mass-to-charge ratio of the parent ion and its characteristic fragment ions allows for highly specific and sensitive quantification.
Workflow Overview:
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Culturing and Harvesting: Grow large, synchronized populations of worms under the desired experimental conditions (e.g., L2/L3 stage larvae). Harvest and wash worms extensively to remove bacteria.
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Extraction: Homogenize the worm pellet and perform a liquid-liquid or solid-phase extraction to isolate lipophilic molecules, including dafachronic acids.[18]
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LC-MS/MS Analysis:
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Inject the extracted sample into an LC system, typically with a C18 reverse-phase column, to separate the different DA isomers and related sterols.[18]
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The eluent is directed into a triple quadrupole mass spectrometer.
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Operate the MS in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect a specific precursor ion → fragment ion transition unique to Δ7-DA.
-
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Quantification: Compare the signal intensity from the worm sample to a standard curve generated from synthetic (25S)-Δ7-dafachronic acid of known concentrations.
Causality and Considerations:
-
This is a highly specialized technique requiring expertise in analytical chemistry.[1]
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Internal standards (e.g., deuterated DA) are crucial for correcting for extraction losses and matrix effects.
-
The low endogenous concentration of DAs necessitates large quantities of starting material (e.g., hundreds of thousands of animals).[18]
Diagram 2: Experimental Workflow for Dauer Rescue Assay
Caption: Workflow for a daf-9 mutant rescue experiment using exogenous Δ7-DA.
Broader Implications and Future Directions
The Δ7-DA/DAF-12 signaling pathway is not merely a developmental curiosity in C. elegans; its conservation and function have profound implications.
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Therapeutic Target for Parasitic Nematodes: The DAF-12 signaling pathway is highly conserved in parasitic nematodes, including human pathogens like Strongyloides stercoralis and hookworms.[16][22] In these species, the infective L3 (iL3) stage is a developmental equivalent of the dauer larva.[16] Administration of dafachronic acids can force these parasites to exit their arrested state prematurely within the host, rendering them vulnerable to the immune system.[22] This identifies DAF-12 and the DA biosynthetic enzymes as promising targets for novel anthelmintic drugs.[16]
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Regulation of Lifespan and Metabolism: Beyond dauer, the Δ7-DA/DAF-12 axis is redeployed to regulate other life-history traits, including adult lifespan and fat metabolism.[4][5][23] The interaction between DA signaling and the insulin pathway in longevity is complex and context-dependent, highlighting how endocrine systems are adapted for diverse physiological roles.[4][5]
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Open Questions: While much is known, key questions remain. The full complement of enzymes in the DA biosynthetic pathway is still being elucidated.[1] The precise molecular mechanisms by which IIS and TGF-β signals regulate DAF-9 activity are not fully understood. Furthermore, the complete repertoire of DAF-12 target genes that execute the dauer program remains an active area of investigation.
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A Deep Dive into Dafachronic Acid Isomers: A Technical Guide to the Structural and Functional Divergence of Δ4- and Δ7-Dafachronic Acid
Introduction: The Pivotal Role of Dafachronic Acids in Developmental Biology and Drug Discovery
Dafachronic acids (DAs) are a class of steroid hormones that act as crucial signaling molecules in the nematode Caenorhabditis elegans, governing key life-history decisions such as developmental timing, entry into the dauer diapause, and lifespan.[1][2] These molecules are ligands for the nuclear hormone receptor DAF-12, a homolog of the vertebrate vitamin D and liver X receptors.[3][4] The interaction between DAs and DAF-12 represents a critical checkpoint in the worm's life cycle, making this signaling pathway a compelling target for both fundamental biological research and the development of novel anthelmintic drugs.[5][6]
Among the various DA isomers, Δ4-dafachronic acid (Δ4-DA) and Δ7-dafachronic acid (Δ7-DA) are the most biologically relevant and potent activators of DAF-12.[3][7] While structurally very similar, these two isomers originate from distinct biosynthetic pathways and exhibit subtle but significant differences in their biological activity.[8] Understanding these structural nuances is paramount for researchers aiming to dissect the intricacies of the DAF-12 signaling pathway and for medicinal chemists designing specific modulators of this system. This technical guide provides an in-depth analysis of the core structural differences between Δ4-DA and Δ7-DA, their distinct biosynthetic origins, analytical methods for their differentiation, and their divergent biological functions.
Part 1: A Comparative Structural Analysis of Δ4- and Δ7-Dafachronic Acid
The fundamental difference between Δ4-DA and Δ7-DA lies in the position of a double bond within the steroid A/B ring system.[7] Both are C27 steroids derived from cholesterol, sharing the same core cholestane skeleton and a carboxylic acid side chain.[9][10] The nomenclature, Δ4 and Δ7, directly refers to the location of this unsaturation.
In Δ4-dafachronic acid , the double bond is located between carbons 4 and 5 of the A ring.[9][11][12] This positioning results in a conjugated enone system with the ketone at carbon 3.
In contrast, Δ7-dafachronic acid possesses a double bond between carbons 7 and 8 of the B ring.[13] This structural arrangement influences the overall conformation of the steroid nucleus.
Both Δ4-DA and Δ7-DA can exist as (25S) and (25R) stereoisomers, referring to the chirality at carbon 25 in the side chain.[14][15] The (25S) isomer of Δ7-DA is generally considered the most potent endogenous ligand for DAF-12.[3][7]
| Feature | Δ4-Dafachronic Acid | Δ7-Dafachronic Acid |
| Molecular Formula | C27H42O3 | C27H42O3 |
| Molecular Weight | 414.6 g/mol | 414.6 g/mol |
| IUPAC Name | (E)-3-oxocholest-4-en-26-oic acid | (5α)-3-oxocholest-7-en-26-oic acid |
| Double Bond Position | Between C4 and C5 in the A-ring | Between C7 and C8 in the B-ring |
| Key Structural Motif | α,β-unsaturated ketone (enone) | Isolated double bond in the B-ring |
| Stereoisomers | (25S) and (25R) | (25S) and (25R) |
Part 2: Distinct Biosynthetic Pathways Leading to Isomeric Divergence
The differential localization of the double bond in Δ4-DA and Δ7-DA is a direct consequence of their synthesis through separate enzymatic pathways, both originating from cholesterol.[8][10] While the complete biosynthetic network is still under investigation, key enzymes have been identified that channel cholesterol precursors toward the synthesis of either Δ4-DA or Δ7-DA.[2][16]
The cytochrome P450 enzyme DAF-9 is a central player in the final steps of DA biosynthesis, catalyzing the oxidation of the C26 methyl group of precursor sterols to a carboxylic acid.[2][3] However, the pathways diverge in the enzymes that modify the cholesterol ring structure. The Rieske oxygenase DAF-36 is implicated in the synthesis of Δ7-DA precursors, while the 3-β-hydroxysteroid dehydrogenase (3β-HSD) family member HSD-1 is involved in the Δ4-DA biosynthetic pathway.[8]
The following diagram illustrates the proposed divergence in the biosynthetic pathways:
Caption: Divergent biosynthetic pathways for Δ4- and Δ7-dafachronic acid.
Part 3: Analytical Differentiation of Δ4- and Δ7-Dafachronic Acid
The subtle structural difference between Δ4-DA and Δ7-DA presents a significant analytical challenge, as they are isomers with identical mass.[16] Standard reversed-phase liquid chromatography methods often fail to resolve these two compounds.[16] However, specialized chromatographic techniques coupled with mass spectrometry are essential for their accurate and independent quantification.
Experimental Protocol: UHPLC-MS/MS for the Separation and Quantification of Δ4- and Δ7-Dafachronic Acid
This protocol outlines a robust method for the separation and quantification of Δ4-DA and Δ7-DA from biological samples, adapted from established procedures.[17]
1. Sample Preparation (from C. elegans) 1.1. Synchronize a population of C. elegans and grow to the desired developmental stage. 1.2. Harvest worms by washing off plates with M9 buffer. 1.3. Wash the worm pellet three times with M9 buffer to remove bacteria. 1.4. Resuspend the worm pellet in a known volume of methanol. 1.5. Homogenize the sample using a bead beater with zirconium beads. 1.6. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. 1.7. Collect the methanol supernatant containing the dafachronic acids. 1.8. Filter the supernatant through a 0.22 µm PTFE filter prior to analysis.
2. UHPLC-MS/MS Analysis 2.1. Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer. 2.2. Chromatographic Column: A core-shell C18 column with a particle size of ≤ 1.7 µm is recommended for high-resolution separation.[17] 2.3. Mobile Phase:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid 2.4. Gradient Elution:
- 0-1 min: 30% B
- 1-8 min: Gradient from 30% to 100% B
- 8-9 min: Hold at 100% B
- 9-10 min: Return to 30% B and equilibrate 2.5. Flow Rate: 0.4 mL/min 2.6. Column Temperature: 40°C 2.7. Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Δ4-DA: Precursor ion (Q1) m/z 415.3 → Product ion (Q3) m/z 397.3
- Δ7-DA: Precursor ion (Q1) m/z 415.3 → Product ion (Q3) m/z 397.3 (Note: While the parent and fragment ions are the same, the isomers are identified by their distinct retention times.)
3. Data Analysis and Quantification 3.1. Generate standard curves using authentic standards of Δ4-DA and Δ7-DA. 3.2. Integrate the peak areas for the specific MRM transitions at the determined retention times for each isomer. 3.3. Quantify the concentration of each isomer in the biological samples by interpolating their peak areas against the respective standard curves.
Part 4: Differential Biological Activities and Receptor Signaling
Both Δ4-DA and Δ7-DA function as agonists of the DAF-12 nuclear receptor, promoting reproductive development and preventing entry into the dauer diapause.[2][5] Upon binding to the ligand-binding domain of DAF-12, the receptor undergoes a conformational change, leading to the dissociation of the co-repressor DIN-1 and the recruitment of co-activators, thereby initiating the transcription of target genes.[2]
However, in vivo and in vitro assays have revealed differences in their potency. Synthetic Δ7-DA is generally more potent than synthetic Δ4-DA in dauer rescue bioassays.[8] Despite this, exogenous Δ4-DA can compensate for a deficiency in Δ7-DA, indicating some functional redundancy.[8]
Recent research suggests that the two isomers may have unique as well as overlapping biological functions.[8] For instance, the Δ7-DA biosynthetic enzyme DAF-36 is crucial for proper gonadal migration, a role for which the Δ4-DA pathway enzyme HSD-1 is dispensable.[8] This suggests a degree of functional divergence, where the specific spatial and temporal production of each isomer may fine-tune developmental processes.
The signaling cascade can be summarized as follows:
Caption: Ligand-dependent activation of the DAF-12 nuclear receptor.
Conclusion: Isomeric Specificity as a Key Regulator of Biological Function
The structural divergence between Δ4- and Δ7-dafachronic acid, though confined to the position of a single double bond, has profound implications for their biosynthesis, analytical separation, and biological function. The existence of distinct biosynthetic pathways suggests that the differential regulation of these isomers may provide a mechanism for fine-tuning developmental and physiological responses in C. elegans. For researchers in developmental biology, understanding this specificity is crucial for unraveling the complexities of steroid hormone signaling. For professionals in drug development, the structural and functional differences between these isomers offer opportunities for the rational design of highly specific DAF-12 modulators for the potential treatment of parasitic nematode infections. Continued research into the unique roles of each dafachronic acid isomer will undoubtedly yield further insights into the intricate interplay between molecular structure and biological destiny.
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(25R)-Delta(4)-dafachronic acid | C27H42O3 | CID 42628074 - PubChem. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
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Delta(4)-dafachronic acid | C27H42O3 | CID 22216313 - PubChem. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
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The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry - Frontiers. (2016, February 10). Frontiers. Retrieved February 7, 2024, from [Link]
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Delta(4)-dafachronic acid (CHEBI:78686) - EMBL-EBI. (n.d.). European Bioinformatics Institute. Retrieved February 7, 2024, from [Link]
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Synthesis and biological activity of cyclopropyl Δ7-dafachronic acids as DAF-12 receptor ligands - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00912E. (2021, May 26). Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]
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(25S)-Delta(4)-dafachronic acid | C27H42O3 | CID 16734910 - PubChem - NIH. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]
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Biosynthetic pathway for various dafachronic acids based on current... - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
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Sharma, A., et al. (2009). Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor. Journal of Biological Chemistry, 284(14), 9165-9173. [Link]
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Wollam, J., et al. (2012). Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan. Developmental Biology, 368(2), 367-376. [Link]
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Co-option of the hormone-signalling module dafachronic acid-DAF-12 in nematode evolution. (n.d.). Nature. Retrieved February 7, 2024, from [Link]
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A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling | PNAS. (2007, March 20). Proceedings of the National Academy of Sciences. Retrieved February 7, 2024, from [Link]
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Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor - PubMed. (2009, February 5). PubMed. Retrieved February 7, 2024, from [Link]
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A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling - NIH. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]
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Structures of dafachronic acids (DAs) Δ⁴‐DA (1 a) and Δ⁷‐DA (1 b),... - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
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Delta(7)-dafachronic acid | C27H42O3 | CID 86289629 - PubChem. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
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The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry - PubMed Central. (2016, February 11). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
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Comparative Metabolomics Reveals Endogenous Ligands of DAF-12, a Nuclear Hormone Receptor, Regulating C. elegans Development and Lifespan - CORE. (2014, January 7). CORE. Retrieved February 7, 2024, from [Link]
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(25S)-Delta(7)-dafachronic acid | C27H42O3 | CID 23583984 - PubChem. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
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Fast separation and quantification of steroid hormones Δ4- and Δ7-dafachronic acid in Caenorhabditis elegans - PubMed. (2015, January 26). PubMed. Retrieved February 7, 2024, from [Link]
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Dafachronic Acid Signaling: A Molecular Switch for Nematode Longevity and Therapeutic Targeting
Executive Summary
In the landscape of aging research and anthelmintic drug discovery, the Dafachronic Acid (DA) signaling pathway represents a critical, druggable node. Functioning as the primary hormonal switch in Caenorhabditis elegans, DA signaling governs the binary decision between reproductive development (aging) and the dauer diapause (stasis/longevity).[1]
For researchers, the value of this pathway lies in its context-dependence. Unlike simple linear pathways, DA signaling via the Nuclear Hormone Receptor DAF-12 acts as a logic gate:
-
In favorable conditions: DA binds DAF-12, promoting development and, paradoxically, extending lifespan in germline-ablated animals via DAF-16/FOXO.[2]
-
In unfavorable conditions: Absence of DA allows unliganded DAF-12 to recruit the corepressor DIN-1, triggering dauer formation and stress resistance.
This guide provides a rigorous technical framework for manipulating this pathway, detailing the synthesis of DA-supplemented media, validated lifespan assays, and the interpretation of biphasic longevity data.
The Molecular Axis: DAF-9, DAF-12, and IIS Crosstalk
The core of this signaling network is the interaction between the cytochrome P450 DAF-9 (biosynthesis) and the nuclear receptor DAF-12 (signal transduction).
Mechanism of Action[3][4][5]
-
Biosynthesis: DAF-9 converts dietary cholesterol derivatives into Δ4- and Δ7-dafachronic acids.
-
Reception: These lipophilic ligands bind the Ligand Binding Domain (LBD) of DAF-12.
-
Transduction:
-
Liganded DAF-12: Dissociates from corepressors, activates genes for reproductive growth, and cooperates with nuclear DAF-16 (FOXO) to promote longevity in germline-less animals.[2]
-
Unliganded DAF-12: Forms a repressive complex with DIN-1, silencing developmental genes and driving the organism into the dauer state.
-
Pathway Visualization
The following diagram illustrates the signal integration between Environmental Cues, Insulin/IGF-1 Signaling (IIS), and the DA biosynthetic output.
Caption: DAF-12 acts as a ligand-dependent switch.[2] DAF-9 integrates upstream stress signals to regulate ligand availability.
Chemical Biology: Δ4 vs. Δ7 Ligands[1][5][6][7][8][9][10][11]
Two primary isomers of dafachronic acid are utilized in research. Understanding their distinction is vital for experimental design.
| Feature | Δ4-Dafachronic Acid (Δ4-DA) | Δ7-Dafachronic Acid (Δ7-DA) |
| Biosynthetic Origin | Generated via hsd-1 (3β-HSD) and daf-9.[3] | Generated via daf-36 (Rieske) and daf-9. |
| Potency (In Vivo) | Moderate. Often used at 250–400 nM . | High. Often used at 100–200 nM . |
| Primary Utility | Rescue of daf-9 mutants; general lifespan assays.[4] | High-affinity rescue of daf-36 or daf-9; structural studies. |
| Solubility | Soluble in Ethanol (EtOH). | Soluble in Ethanol (EtOH). |
Technical Insight: While Δ7-DA is the more potent endogenous ligand, Δ4-DA is frequently used in supplementation assays because it robustly rescues phenotypes without potential toxicity associated with supraphysiological levels of high-affinity ligands.
Experimental Protocols
Protocol A: Preparation of DA-Supplemented NGM Media
Objective: Create stable, homogeneous drug plates for longevity or rescue assays.
Reagents:
-
Nematode Growth Media (NGM) agar (autoclaved and cooled to 55°C).
-
Δ4-Dafachronic Acid (Stock: 1 mM in 100% Ethanol). Store at -20°C.
-
E. coli OP50 liquid culture.[5]
Procedure:
-
Stock Calculation: Determine the volume of NGM required. For a final concentration of 250 nM , add 250 µL of 1 mM DA stock per 1 Liter of NGM.
-
Vehicle Control: Prepare a separate batch of NGM adding an equivalent volume of pure Ethanol (Vehicle Control).
-
Critical: Never skip the vehicle control. Ethanol alone can slightly alter bacterial growth or nematode physiology.
-
-
Mixing: Add the DA stock to the molten agar (55°C) and stir gently but thoroughly. Avoid introducing bubbles.
-
Pouring: Dispense 10 mL per 60mm Petri dish. Allow to dry at room temperature for 24-48 hours in the dark (DA is light-sensitive).
-
Seeding: Seed plates with 100 µL of E. coli OP50. Allow bacteria to grow for 24 hours at room temperature.
Protocol B: Lifespan Extension Assay (Germline-Ablated Model)
Objective: Validate DA-dependent longevity in glp-1(e2141) mutants.
Rationale: glp-1 mutants lack a germline and live ~60% longer than wild-type (N2). This longevity is dependent on DAF-12.[2][6][7] If you treat glp-1;daf-12 double mutants with DA, you restore the longevity that is lost due to the absence of the receptor, provided the receptor is present. Correction: Actually, glp-1 longevity requires the presence of DAF-12. In daf-9 mutants (no ligand), lifespan is extended via the dauer pathway.[1] Refined Objective: Demonstrate that DA supplementation restores normal lifespan in daf-9 mutants (preventing dauer longevity) OR extends lifespan in glp-1 sterile backgrounds.
Workflow:
-
Synchronization: Bleach gravid adults to obtain eggs. Plate eggs on NGM (no drug) and incubate at 25°C (restrictive temp for glp-1) to induce sterility.
-
Transfer (Day 1): At the L4/Young Adult stage, transfer 100 worms per condition to Treatment (DA) and Control (EtOH) plates.
-
Maintenance: Transfer worms to fresh drug plates every 2 days during the reproductive window (even if sterile, to avoid contaminant growth) and weekly thereafter.
-
Scoring: Score survival daily.
-
Dead: No response to gentle touch with a platinum wire.
-
Censored: Exploded, bagged, or crawled off the plate.
-
Workflow Visualization
Caption: Experimental workflow for assessing DA-mediated lifespan extension in C. elegans.
Data Interpretation: The Biphasic Effect
One of the most common errors in DA research is misinterpreting the directionality of the lifespan shift. DA acts differently depending on the genetic background.
| Genotype | Condition | Expected Lifespan Phenotype | Effect of DA Supplementation | Mechanism |
| N2 (Wild Type) | Standard | Normal (18-20 days) | Minimal / None | Endogenous DA levels are sufficient. |
| daf-9(rh50) (Null) | Standard | Extended (Constitutive weak dauer) | Shortened (Rescue to WT) | DA binds DAF-12, exiting the "pseudo-dauer" longevity state. |
| glp-1(e2141) (Sterile) | 25°C | Extended (Germline longevity) | Maintained/Restored | glp-1 longevity requires DA. If you block DA synthesis in glp-1, they die fast. Adding DA rescues the long life. |
| daf-16(mu86) (Null) | Standard | Shortened | None | DAF-16 is required downstream of DAF-12 for longevity. |
Key Takeaway: In daf-9 mutants, DA is pro-aging (stops dauer longevity).[1] In glp-1 mutants, DA is anti-aging (enables germline-deficient longevity).
Therapeutic Horizons: Parasitic Nematodes
The DAF-12 pathway is highly conserved in parasitic nematodes such as Strongyloides stercoralis and Ancylostoma (hookworm).[8]
-
Infective Larvae (iL3): This stage is analogous to the C. elegans dauer.[8] It is a non-feeding, stress-resistant stage waiting for a host signal.
-
Mechanism of Therapy: Treating iL3 larvae with exogenous Dafachronic Acid forces them to exit the infectious stage and develop into free-living adults outside the host.
-
Outcome: These free-living adults cannot infect the host, effectively breaking the cycle of transmission. This "forced recovery" strategy is a leading avenue for novel anthelmintics.
References
-
Gerisch, B., et al. (2001). A hormonal signaling pathway influencing C. elegans metabolism, reproductive development, and life span.[1][2][9][5][6][7][10] Developmental Cell.
-
Motola, D. L., et al. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans.[1][2][11][8][12][7] Cell.[6]
-
Antebi, A. (2013). Regulation of longevity by the reproductive system. Experimental Gerontology.
-
Wang, Z., et al. (2009). Identification of the nuclear receptor DAF-12 as a therapeutic target in parasitic nematodes.[8] PNAS.[8]
-
Mahanti, P., et al. (2014). Biosynthesis of dafachronic acid ligands for the C. elegans DAF-12 nuclear receptor.[8][12] Nature Chemical Biology.
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Technical Guide: Identification and Validation of (25S)-Δ7-Dafachronic Acid as a High-Affinity DAF-12 Agonist
Executive Summary
The identification of (25S)-Δ7-dafachronic acid ((25S)-Δ7-DA) as the endogenous, high-affinity ligand for the nuclear receptor DAF-12 represents a watershed moment in nematode endocrinology. DAF-12 acts as a molecular switch governing the transition between reproductive development and the arrested "dauer" stage in Caenorhabditis elegans, as well as the infective stage in parasitic nematodes.[1][2][3]
This guide details the technical validation of (25S)-Δ7-DA, distinguishing it from its stereoisomers (e.g., 25R, Δ4) through rigorous biochemical and functional assays. It provides actionable protocols for synthesis, binding validation, and in vivo rescue, serving as a blueprint for developing DAF-12 modulators for anthelmintic therapies.
The DAF-12 Signaling Axis[2][3][4][5][6]
The DAF-12 nuclear receptor functions at the convergence of the insulin/IGF-1 and TGF-β pathways. Its activity is regulated by the bioavailability of dafachronic acids (DAs), steroid hormones derived from cholesterol via the cytochrome P450 enzyme DAF-9 (CYP27A1 homolog).[4]
Mechanism of Action
-
Reproductive Mode (Ligand Present): DAF-9 synthesizes (25S)-Δ7-DA. The ligand binds the DAF-12 Ligand Binding Domain (LBD), displacing corepressors (DIN-1) and recruiting coactivators to drive reproductive programs.
-
Dauer Mode (Ligand Absent): Under environmental stress, DAF-9 is downregulated. Unliganded DAF-12 recruits DIN-1, repressing reproductive genes and activating the dauer program.
Pathway Visualization
Figure 1: The DAF-12/DAF-9 signaling cascade regulating life history switches in C. elegans.
Chemical Identity & Stereochemistry[8][9][10]
The potency of DAF-12 ligands is strictly governed by stereochemistry at the C25 position and the saturation of the steroid nucleus.
Structural Specificity
The endogenous ligand is (25S)-Δ7-dafachronic acid .[3][4][5]
-
Δ7 vs Δ4: The Δ7 double bond confers higher rigidity and optimal fit within the LBD compared to Δ4 isomers, though Δ4-DA is also functional.
-
25S vs 25R: The (25S) diastereomer exhibits significantly higher potency than the (25R) form.[3][4][6] This stereocenter is critical for the interaction with the "arginine clamp" inside the receptor pocket.
Comparative Potency Data
The following data summarizes EC50 values derived from Gal4-DAF-12 transactivation assays in HEK293 cells (Motola et al., 2006; Sharma et al., 2009).[3][4][7]
| Ligand | Stereochemistry | EC50 (nM) | Relative Potency | Biological Relevance |
| (25S)-Δ7-DA | 25S | ~23 | High | Endogenous (Primary) |
| (25R)-Δ7-DA | 25R | ~33 | Moderate | Synthetic/Minor |
| (25S)-Δ4-DA | 25S | ~23 | High | Functional (Redundant) |
| (25R)-Δ4-DA | 25R | ~66 | Low | Synthetic |
| Cholesterol | N/A | >10,000 | None | Precursor |
Experimental Validation Protocols
To validate (25S)-Δ7-DA as the bona fide agonist, a tripartite approach is required: Chemical Synthesis, In Vitro Binding, and In Vivo Rescue.
Protocol A: Stereoselective Synthesis (Overview)
Context: Isolating pure isomers from biological samples is difficult due to low abundance. Stereoselective synthesis is the gold standard for generating probe material.
Methodology (Based on Martin et al., 2008):
-
Starting Material: Begin with hyodeoxycholic acid (readily available bile acid).
-
Scaffold Modification: Perform a Walden inversion and stereoselective hydrogenation (PtO2) to convert the 5β-cholanoid scaffold into the planar 5α-sterol intermediate.
-
Side Chain Extension: Use a Wittig reaction to homologate the side chain by two carbons.
-
Stereocenter Installation: Introduce the C25 stereocenter using an asymmetric alkylation or by starting with a chiral synthon to ensure >95% enantiomeric excess (ee) of the (S)-isomer.
-
Oxidation: Oxidize C26 to the carboxylic acid and C3 to the ketone.
-
Validation: Verify structure via NMR (1H, 13C) and stereochemistry via optical rotation.
Protocol B: Gal4-DAF-12 Transactivation Assay
Context: This assay measures the ability of a ligand to induce transcription via the DAF-12 LBD in a heterologous system, isolating the receptor-ligand interaction from other worm pathways.
Materials:
-
Expression Plasmid: Gal4-DBD fused to DAF-12-LBD (aa 601–753).
-
Reporter Plasmid: UAS-Luciferase (Firefly).
-
Control: Renilla luciferase (constitutive).
Step-by-Step Workflow:
-
Seeding: Plate HEK293 cells at 20,000 cells/well in 96-well plates using phenol-red-free DMEM + 10% charcoal-stripped FBS (to remove endogenous steroids).
-
Transfection: After 24h, cotransfect Expression and Reporter plasmids using Lipofectamine.
-
Treatment: 24h post-transfection, treat cells with serial dilutions of (25S)-Δ7-DA (1 nM to 1 µM) in DMSO. Include DMSO-only vehicle control.
-
Incubation: Incubate for 18–24 hours.
-
Readout: Lyse cells and measure Firefly/Renilla ratio.
-
Analysis: Plot Dose-Response curve; calculate EC50 using non-linear regression (Sigmoidal dose-response).
Protocol C: In Vivo Rescue of daf-9 Mutants
Context: daf-9(dh6) null mutants lack the P450 enzyme to make DA and constitutively arrest as dauers even in favorable conditions. Exogenous application of the correct ligand should rescue this phenotype.
Methodology:
-
Strain Preparation: Synchronize daf-9(dh6) mutant worms.
-
Plate Preparation: Add (25S)-Δ7-DA to NGM agar plates at physiological concentrations (e.g., 100 nM). Seed with E. coli OP50.
-
Experiment: Place L1 stage daf-9 mutants on the drug plates and control (ethanol/DMSO) plates.
-
Incubation: Incubate at 25°C (restrictive temperature for some alleles) for 48 hours.
-
Scoring:
-
Rescue: Worms develop into L4/Adults (Reproductive).
-
Failure: Worms arrest as Dauers (thin, SDS-resistant).
-
-
Self-Validation: The (25S)-Δ7-DA isomer should rescue >90% of the population at 10-50 nM, whereas cholesterol precursors will fail to rescue daf-9 mutants (as the enzyme to process them is missing).
Workflow Visualization
Figure 2: Integrated workflow for the chemical and functional validation of DAF-12 ligands.
References
-
Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans."[2][3][8][9][10] Cell, 124(6), 1209-1223.[8][9][5][10] Link
-
Martin, R., et al. (2008). "Stereoselective synthesis of the hormonally active (25S)-Δ7-dafachronic acid..."[5][11][7] Organic & Biomolecular Chemistry, 6(23), 4293-4295.[5][11][7] Link
-
Sharma, K. K., et al. (2009). "Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor."[3][4][5] Molecular Endocrinology, 23(5), 640-648.[5] Link
-
Wang, Z., et al. (2015). "Nuclear receptor DAF-12 regulates nutrient metabolism and reproductive growth in nematodes."[2] PLoS Genetics, 11(3), e1005027. Link
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Biosynthesis of (25S)-delta7-dafachronic acid from dietary cholesterol in nematodes
Biosynthesis of (25S)- -Dafachronic Acid: Mechanisms, Analysis, and Therapeutic Targeting
Executive Summary
(25S)-
For drug development professionals, this pathway represents a critical vulnerability in parasitic nematodes (e.g., Strongyloides, Brugia, Dirofilaria). The biosynthetic enzymes—specifically the cytochrome P450 DAF-9 and the Rieske oxygenase DAF-36 —are distinct from mammalian steroidogenic enzymes, offering high-value targets for novel anthelmintics that can force parasites into inappropriate developmental arrest or prevent infection.
Molecular Mechanism: The Biosynthetic Pathway[1][2]
The biosynthesis of (25S)-
The Core Enzymatic Cascade
The pathway transforms cholesterol (C27) into a C26-carboxylic acid with a ketone at C3 and a double bond at C7.
-
7-Desaturation (DAF-36):
-
Enzyme: DAF-36 (Rieske-like oxygenase).[1]
-
Reaction: Converts Cholesterol
7-Dehydrocholesterol (7-DHC) . -
Mechanism: DAF-36 introduces a double bond at the C7 position. This is the first committed step for
-DA synthesis. -
Note: 7-DHC contains both
and double bonds.
-
-
-Reduction (Putative Reductase):
-
Reaction: 7-DHC
Lathosterol ( -cholest-7-en-3 -ol). -
Mechanism: Reduction of the
double bond. The specific enzyme remains unidentified but is functionally required to isolate the unsaturation found in the final hormone.
-
-
3-Oxidation (DHS-16 / HSD-1):
-
Enzymes: DHS-16 (Short-chain dehydrogenase/reductase) and HSD-1 (3
-hydroxysteroid dehydrogenase). -
Reaction: Lathosterol
Lathosterone (3-keto-cholest-7-ene). -
Mechanism: Oxidation of the 3
-hydroxyl group to a 3-ketone. DHS-16 is the primary enzyme in the epidermis/spermatheca, while HSD-1 may function in the ILNs (IL2 neurons) or act redundantly.
-
-
Terminal Oxidation & Stereochemistry (DAF-9):
-
Enzyme: DAF-9 (Cytochrome P450, CYP22 family).
-
Reaction: Lathosterone
(25S)- -Dafachronic Acid . -
Mechanism: DAF-9 catalyzes the sequential oxidation of the C26 methyl group to a carboxylic acid.
-
Stereoselectivity: The oxidation at C26 creates a chiral center at C25. DAF-9 stereoselectively produces the (25S) isomer, which is significantly more potent (EC50 ~20 nM) for DAF-12 activation than the (25R) isomer.
-
Pathway Visualization
Caption: The canonical biosynthetic pathway of (25S)-
Experimental Protocols: Quantification and Analysis
Accurate measurement of endogenous DA levels is challenging due to their low abundance (femtomole range) and the presence of isomers (
Protocol: Lipid Extraction and LC-MS/MS Quantification
Objective: Quantify (25S)-
Reagents:
-
Internal Standard (IS): d3-labeled
-dafachronic acid (chemically synthesized or custom ordered). -
Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), Acetonitrile (LC-MS grade), Formic Acid.
Step-by-Step Methodology:
-
Sample Collection:
-
Harvest ~100,000 synchronized worms (L3/L4 stage).
-
Wash 3x with M9 buffer to remove bacteria.
-
Flash freeze pellets in liquid nitrogen.
-
-
Lipid Extraction (Modified Bligh & Dyer):
-
Resuspend pellet in 1 mL water.
-
Add 10 ng Internal Standard (IS) immediately to correct for extraction loss.
-
Add 3.75 mL of Chloroform:Methanol (1:2 v/v). Vortex vigorously for 15 min.
-
Add 1.25 mL Chloroform and 1.25 mL Water. Vortex.
-
Centrifuge at 3,000 x g for 10 min to separate phases.
-
Collect the lower organic phase (chloroform layer).
-
Dry under a stream of nitrogen gas at 30°C.
-
-
Derivatization (Optional but Recommended):
-
To enhance ionization, derivatize with picolinic acid or similar if sensitivity is low. However, modern Triple Quads often detect underivatized DA in negative ion mode (COO-).
-
Standard method: Reconstitute dried residue in 100 µL Methanol.
-
-
LC-MS/MS Parameters:
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 mins.
-
Separation:
-DA typically elutes slightly later than -DA. -
Detection (MRM Mode):
-
Precursor Ion: m/z 413.3 [M-H]- (Negative Mode).
-
Product Ions: Specific fragments (e.g., m/z 369, m/z 83).
-
-
Data Presentation: Isomer Comparison
| Feature | (25S)- | (25S)- |
| Double Bond | C7-C8 | C4-C5 |
| Biosynthetic Enzyme | DAF-36 (Rieske) | HSD-1 (likely branch point) |
| DAF-12 Affinity | High (EC50 ~20 nM) | Moderate/High |
| Abundance | Major active form in L3/L4 | Minor form (context dependent) |
| Retention Time | Elutes 2nd (Reverse Phase) | Elutes 1st (Reverse Phase) |
Therapeutic Implications: The "Worm-Starvation" Strategy
Targeting the DA biosynthetic pathway is a validated strategy for treating parasitic nematode infections.
Mechanism of Action
Parasitic nematodes (e.g., B. malayi) require DAF-12 signaling to exit their infective L3 (iL3) stage upon entering a host.
-
Inhibition of DAF-9/DAF-36: Depletes DA levels.
-
Result: The parasite detects a "false starvation" signal.
-
Outcome: The parasite fails to develop into an adult, remains trapped in the L3 stage, or dies due to inability to adapt to the host environment.
Drug Development Workflow
Caption: Workflow for identifying DAF-9 inhibitors. Validation requires proving the compound lowers endogenous DA levels.
References
-
Motola, D. L., et al. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans.[2] Cell, 124(6), 1209-1223.[2] Link
-
Rottiers, V., et al. (2006). Hormonal control of C. elegans dauer formation and life span by a Rieske-like oxygenase. Developmental Cell, 10(4), 473-482. Link
-
Li, J., et al. (2013). Accurate quantification of steroid hormones in Caenorhabditis elegans using LC-MS/MS.[3] Analytical Chemistry, 85(9), 4651-4657. Link
-
Witting, M., et al. (2015). Optimizing a liquid chromatography-mass spectrometry method for the quantification of dafachronic acids in Caenorhabditis elegans. Journal of Chromatography B, 978, 118-121. Link
-
Mahanti, P., et al. (2014). Biosynthesis of dafachronic acid in C. elegans: The role of DAF-36 and DHS-16. Journal of the American Chemical Society, 136(19), 7118-7127. Link
Molecular weight and chemical properties of (25S)-delta7-dafachronic acid (CAS 949004-12-0)
[1][2]
Executive Summary
(25S)-Delta7-dafachronic acid (CAS 949004-12-0) is a steroid hormone and the endogenous high-affinity ligand for the DAF-12 nuclear hormone receptor in Caenorhabditis elegans.[1] It acts as a critical molecular switch governing the transition between developmental arrest (dauer diapause) and reproductive maturation.[2][3]
Unlike its isomers (e.g.,
Part 1: Chemical Profile & Properties
The stereochemistry at the C25 position is the defining structural determinant for binding affinity. Researchers must ensure the use of the (25S) isomer for maximum biological efficacy, as the (25R) epimer shows significantly reduced potency.
Physicochemical Specifications
| Property | Data |
| Chemical Name | (25S)- |
| CAS Number | 949004-12-0 |
| Molecular Formula | C |
| Molecular Weight | 414.62 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO (>10 mg/mL), Ethanol (>10 mg/mL), Methanol |
| Water Solubility | Negligible (Hydrophobic) |
| Purity Standard | |
| Storage | -20°C (Solid); -80°C (In solution, protected from light) |
Structural Identification
SMILES: CC(O)=O)[C@H]1CCC2C3=CCC4CC(=O)CC[C@]4(C)C3CC[C@]12C
Part 2: Mechanism of Action (DAF-12 Signaling)[3]
The biological activity of (25S)-
Signaling Pathway Visualization
Figure 1: Ligand-dependent activation of DAF-12.[1] Binding of (25S)-Delta7-DA triggers the release of the DIN-1 corepressor, converting DAF-12 from a repressor to an activator.
Part 3: Synthesis & Stereochemical Integrity
The synthesis of (25S)-
Synthetic Challenges
-
Stereocontrol: The (25S) isomer is approximately 3-fold more potent than the (25R) isomer. Synthetic routes often utilize chiral precursors like (S)-(+)-3-hydroxy-2-methylpropionate or employ stereoselective hydrogenation to establish this center.
-
A/B Ring Configuration: The
double bond and the 3-keto group are essential. The synthesis typically starts from bile acids (e.g., hyodeoxycholic acid) or diosgenin, involving a "Walden inversion" to correct the ring junction geometry and Wittig homologation to extend the side chain.[2][4]
Validation: Researchers synthesizing or sourcing this compound must verify the C25 stereochemistry via high-resolution NMR or co-crystallography, as standard HPLC may not resolve the C25 epimers efficiently without chiral columns.
Part 4: Experimental Protocols
Protocol A: Stock Solution Preparation
-
Solvent: Ethanol (absolute) is preferred for C. elegans plate assays to minimize toxicity. DMSO is acceptable if kept below 0.1% final concentration.
-
Concentration: Prepare a 10 mM stock solution.
-
Calculation: Dissolve 4.15 mg of (25S)-
-DA in 1.0 mL of Ethanol.
-
-
Storage: Aliquot into light-protective amber tubes. Store at -20°C. Stable for >12 months.
Protocol B: C. elegans Rescue/Lifespan Assay
This protocol describes the administration of the ligand to daf-9 (cytochrome P450) mutant worms, which cannot synthesize endogenous dafachronic acid and constitutively arrest as dauers.
Materials:
-
NGM (Nematode Growth Media) Agar plates.
-
E. coli OP50 bacterial culture.
-
(25S)-
-DA Stock (10 mM).
Step-by-Step Methodology:
-
Dose Calculation: The effective physiological range is 100 nM to 250 nM . A "saturating" rescue dose is often 1 µM .
-
Seeding (On-Food Method):
-
Mix the 10 mM stock solution into the OP50 bacterial suspension immediately before seeding.
-
Example: To achieve ~1 µM final concentration in the agar volume (assuming diffusion), add the ligand to the bacteria. However, a more precise method is adding it to the molten agar.
-
-
Seeding (In-Agar Method - Recommended for precision):
-
Cool molten NGM agar to 55°C.
-
Add (25S)-
-DA to a final concentration of 250 nM (e.g., 1 µL of 10 mM stock per 40 mL agar). -
Pour plates and allow to dry in the dark (steroids are light-sensitive).
-
Seed with OP50 bacteria.[5]
-
-
Worm Transfer:
-
Place daf-9(dh6) eggs or L1 larvae onto the treated plates.
-
-
Observation:
-
Incubate at 20°C or 25°C.
-
Control: daf-9 mutants on Ethanol-only plates will arrest as dauers (100%).
-
Experimental: daf-9 mutants on (25S)-
-DA plates will bypass dauer and develop into reproductive adults.
-
References
-
Motola, D. L., et al. (2006). Identification of Ligands for DAF-12 that Govern Dauer Formation and Reproduction in C. elegans.[6][7][8] Cell, 124(6), 1209–1223.[9]
-
Sharma, K. K., et al. (2009). Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor.[1][9] Molecular Endocrinology, 23(5), 640–648.[1][3][9]
-
Martin, R., et al. (2008). Stereoselective synthesis of the hormonally active this compound...[1] Organic & Biomolecular Chemistry, 6(23), 4293–4295.[1][9]
-
Mahanti, P., et al. (2014). A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling. Cell Metabolism, 19(1), 73-83.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Synthesis and biological activity of cyclopropyl Δ7-dafachronic acids as DAF-12 receptor ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. No Significant Increase in the Δ4- and Δ7-Dafachronic Acid Concentration in the Long-Lived glp-1 Mutant, nor in the Mutants Defective in Dauer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Interaction of (25S)-delta7-Dafachronic Acid with the DIN-1 Corepressor Complex
This guide provides a comprehensive technical overview of the molecular interactions between (25S)-delta7-dafachronic acid, a key steroidal hormone, and the DIN-1 corepressor complex, within the regulatory framework of the DAF-12 nuclear receptor in Caenorhabditis elegans. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, developmental biology, and parasitology.
Introduction: The DAF-12 Signaling Axis as a Developmental Switch
In the nematode C. elegans, the decision between continuous reproductive development and entry into a stress-resistant dauer diapause is a critical life-history checkpoint.[1][2] This decision is governed by a sophisticated endocrine signaling network that converges on the nuclear hormone receptor DAF-12.[3][4] DAF-12 functions as a molecular switch, interpreting environmental cues through the levels of its cognate ligands, the dafachronic acids (DAs).[5][6] In favorable, nutrient-rich environments, the synthesis of dafachronic acids is promoted, leading to the activation of DAF-12 and subsequent reproductive development.[7] Conversely, under unfavorable conditions, dafachronic acid production is suppressed, allowing DAF-12 to adopt a repressive conformation.[5] This guide will delve into the core mechanism of this switch: the ligand-dependent interaction of DAF-12 with the DIN-1 corepressor complex.
This compound has been identified as the most potent and likely the biologically relevant isomer of dafachronic acid that binds to and activates DAF-12.[1][8] Its presence or absence dictates the recruitment of either coactivators or corepressors to DAF-12, thereby modulating the expression of target genes that control developmental programs.
Signaling Pathway Overview
The DAF-12 signaling pathway is a central hub integrating inputs from the insulin/IGF-1 and TGF-β pathways.[3] The state of these upstream pathways, reflecting the nutritional status of the organism, ultimately controls the biosynthesis of dafachronic acids.
Caption: DAF-12 signaling pathway overview.
The Molecular Players
This compound: The Ligand
This compound is a steroidal hormone derived from dietary cholesterol through a series of enzymatic modifications, with the final step catalyzed by the cytochrome P450 enzyme DAF-9.[8] Its structure is crucial for its high-affinity binding to the ligand-binding pocket of DAF-12. The stereochemistry at the C-25 position and the A/B-ring configuration are key determinants of its potency.[1]
DAF-12: The Nuclear Receptor
DAF-12 is a nuclear hormone receptor that, like other members of its superfamily, possesses a modular structure including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). The LBD is not only responsible for recognizing and binding dafachronic acids but also contains the activation function-2 (AF-2) domain, which is critical for the interaction with coregulatory proteins.[9][10] The crystal structure of the DAF-12 LBD reveals a canonical alpha-helical sandwich fold that forms a hydrophobic ligand-binding pocket.[9][11]
DIN-1: The Corepressor
DIN-1 (DAF-12 INteracting protein 1) is a key corepressor of DAF-12.[3][12] It is homologous to the human corepressor SHARP (SMRT/HDAC1-associated repressor protein).[3] DIN-1 exists in different isoforms, with DIN-1S being particularly involved in regulating dauer formation and longevity in conjunction with DAF-12.[3] In the absence of a ligand, DIN-1 binds to the DAF-12 LBD, leading to the recruitment of downstream effectors that repress transcription of genes required for reproductive development.[6][12]
The Ligand-Corepressor Exchange Mechanism
The central tenet of DAF-12 regulation is a ligand-induced conformational change that dictates the binding of either DIN-1 or coactivators. This is a classic example of the molecular switch mechanism employed by many nuclear receptors.
-
Apo-DAF-12 (Unliganded State): In the absence of this compound, the DAF-12 LBD adopts a conformation that favors interaction with the DIN-1 corepressor.[6][7] The DIN-1S isoform physically and genetically interacts with DAF-12 to specify organismal fates.[3] This DAF-12/DIN-1 complex binds to target gene promoters and represses their transcription, thereby promoting entry into the dauer stage.[12][13]
-
Holo-DAF-12 (Liganded State): The binding of this compound to the DAF-12 LBD induces a significant conformational change.[9] This change primarily involves the repositioning of the AF-2 helix, which forms a "lid" over the ligand-binding pocket.[9][11] This new conformation sterically hinders the binding of the DIN-1 corepressor and simultaneously creates a binding surface for coactivators containing the LXXLL motif.[9][14] The recruitment of coactivators leads to the activation of target gene transcription and the initiation of reproductive development.[5][7]
A mammalian two-hybrid assay has demonstrated that upon treatment with dafachronic acid, the interaction between DAF-12 and DIN-1S is compromised, while the interaction with the coactivator SRC-1 is induced.[9]
Comparative Ligand Affinities
The potency of different dafachronic acid isomers in activating DAF-12 varies. The following table summarizes the half-maximal effective concentrations (EC50) for the activation of DAF-12 from C. elegans and the parasitic nematode Strongyloides stercoralis by Δ7- and Δ4-dafachronic acids.
| Organism | Ligand | EC50 (nM) | Reference |
| C. elegans | Δ7-Dafachronic Acid | ~25-147 | [9] |
| C. elegans | Δ4-Dafachronic Acid | ~130-294 | [9] |
| S. stercoralis | Δ7-Dafachronic Acid | ~25-147 | [9] |
| S. stercoralis | Δ4-Dafachronic Acid | ~130-294 | [9] |
Experimental Methodologies for Studying the Interaction
Investigating the dynamic interplay between this compound, DAF-12, and the DIN-1 complex requires a multi-faceted experimental approach. Below are detailed protocols for key assays.
Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction
Co-IP is a powerful technique to demonstrate that two proteins interact within their native cellular environment.[15][16] This protocol outlines the co-immunoprecipitation of DAF-12 and DIN-1 from C. elegans lysates.
Causality Behind Experimental Choices:
-
Nuclear Extraction: As DAF-12 and DIN-1 are nuclear proteins, isolating the nuclear fraction enriches for the proteins of interest and reduces background from cytosolic proteins.[17][18]
-
Non-denaturing Lysis Buffer: The use of a non-denaturing lysis buffer is critical to preserve the protein-protein interactions within the complex.
-
Antibody Selection: A high-affinity, specific antibody against one of the proteins (e.g., DAF-12) is essential to efficiently pull down the entire complex.
-
Preparation of C. elegans Lysate:
-
Grow synchronized populations of C. elegans under conditions that favor either the presence or absence of dafachronic acid (e.g., well-fed vs. starved populations).
-
Harvest and wash the worms extensively to remove bacteria.
-
Prepare a nuclear extract from the worm pellet using a dounce homogenizer in a hypotonic buffer, followed by centrifugation to pellet the nuclei.[18]
-
Lyse the nuclei in a non-denaturing IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the nuclear lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.[18]
-
Incubate the pre-cleared lysate with an anti-DAF-12 antibody or a non-specific IgG control overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.[18]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold IP buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-DIN-1 antibody to detect its presence in the DAF-12 immunoprecipitate.
-
As a control, probe a separate blot with the anti-DAF-12 antibody to confirm the successful immunoprecipitation of DAF-12.
-
Caption: Co-Immunoprecipitation Workflow.
Bioluminescence Resonance Energy Transfer (BRET) for Live-Cell Interaction Dynamics
BRET is a robust method for studying protein-protein interactions in living cells in real-time.[19][20][21] It relies on the non-radiative transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm).[19]
Causality Behind Experimental Choices:
-
Live-Cell Assay: BRET allows for the monitoring of the interaction in a physiological context, enabling the study of dynamic changes in response to ligand addition.
-
Ratiometric Measurement: The BRET signal is calculated as a ratio of acceptor to donor emission, which normalizes for variations in protein expression levels and cell number.
-
Temporal Resolution: The addition of the luciferase substrate initiates the assay, providing temporal control and allowing for kinetic measurements.[19]
-
Plasmid Construction:
-
Generate expression vectors encoding DAF-12 fused to Rluc (DAF-12-Rluc) and DIN-1 fused to YFP (DIN-1-YFP).
-
-
Cell Culture and Transfection:
-
Co-transfect a suitable mammalian cell line (e.g., HEK293T) with the DAF-12-Rluc and DIN-1-YFP plasmids.
-
As a negative control, transfect cells with DAF-12-Rluc and an unfused YFP vector.
-
-
BRET Assay:
-
24-48 hours post-transfection, plate the cells in a white, clear-bottom 96-well plate.
-
Treat the cells with varying concentrations of this compound or vehicle control (e.g., ethanol or DMSO) and incubate for a desired period.
-
Add the Rluc substrate (e.g., coelenterazine h) to the wells.
-
Immediately measure the luminescence at the emission wavelengths for both Rluc (donor, ~480 nm) and YFP (acceptor, ~530 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio: (Emission at 530 nm) / (Emission at 480 nm).
-
Subtract the BRET ratio of the negative control from the experimental samples to obtain the net BRET signal.
-
Plot the net BRET signal as a function of the this compound concentration to determine the IC50 of ligand-induced dissociation.
-
Sources
- 1. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel nuclear receptor/coregulator complex controls C. elegans lipid metabolism, larval development, and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filarial DAF-12 sense the host serum to resume iL3 development during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. No Significant Increase in the Δ4- and Δ7-Dafachronic Acid Concentration in the Long-Lived glp-1 Mutant, nor in the Mutants Defective in Dauer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surface.syr.edu [surface.syr.edu]
- 8. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor | Scilit [scilit.com]
- 9. pnas.org [pnas.org]
- 10. Structural Conservation of Ligand Binding Reveals a Bile Acid-like Signaling Pathway in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. din-1 Daf-12-interacting protein 1 [Caenorhabditis elegans] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular determinants of nuclear receptor–corepressor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection Techniques for Intracellular Protein Interactions: Principles and Applications of Bioluminescence Resonance Energy Transfer (BRET) - Oreate AI Blog [oreateai.com]
Methodological & Application
Protocol for dissolving (25S)-delta7-dafachronic acid in DMSO for nematode feeding
Application Note: Protocol for Solubilizing and Administering (25S)- -Dafachronic Acid in C. elegans Research
Executive Summary
(25S)-
This protocol addresses a critical technical challenge: the hydrophobic nature of DA requires organic solvents for solubilization, yet C. elegans physiology is sensitive to solvent toxicity. This guide provides a validated method for dissolving (25S)-
Mechanistic Background
To understand the necessity of this protocol, one must appreciate the signaling pathway. Under favorable conditions, the cytochrome P450 enzyme DAF-9 converts cholesterol derivatives into dafachronic acids.[1] These ligands bind to the DAF-12 nuclear receptor, preventing it from binding corepressors (like DIN-1) and instead recruiting coactivators to drive reproductive programs [1].
In daf-9 mutants, this biosynthesis fails, resulting in constitutive dauer formation (Dauer-constitutive or Daf-c). Exogenous feeding of (25S)-
Visualization: The DAF-12 Signaling Switch
The following diagram illustrates the intervention point for the exogenous ligand described in this protocol.
Figure 1: Mechanism of Action. Exogenous (25S)-
Compound Profile & Handling
-
Compound: (25S)-
-Dafachronic Acid[1][2][3] -
Solubility: Soluble in DMSO (>2.5 mg/mL) and Ethanol.[5]
-
Stability: Stable at -20°C as a solid.[4][5] Solutions in DMSO are stable for up to 1 month at -20°C; however, fresh preparation is recommended for critical EC50 assays [2].
-
Light Sensitivity: Steroid derivatives can be photo-sensitive. Perform solubilization in low light and store stocks in amber vials or wrapped in foil.
Protocol A: Preparation of Stock Solution (1 mM)
Objective: Create a concentrated stock solution in anhydrous DMSO.
Materials:
-
(25S)-
-DA powder (1 mg vial). -
Anhydrous DMSO (Sigma-Aldrich or equivalent, cell culture grade).
-
Vortex mixer.
-
Amber glass vials (1.5 mL) with Teflon-lined caps.
Procedure:
-
Calculate Volume: To achieve a 1 mM stock concentration from 1 mg of powder:
Note: If the vial contains a different mass, adjust accordingly. A 10 mM stock is also common (dissolve 1 mg in ~241 µL DMSO), but 1 mM allows for easier pipetting volumes for low-concentration plates. -
Solubilization: Add the calculated volume of anhydrous DMSO directly to the manufacturer's vial.
-
Mixing: Vortex vigorously for 30 seconds. Ensure no particulates remain. The solution should be clear.
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in amber tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C.
Protocol B: NGM Plate Preparation (In-Agar Method)
Objective: Incorporate the ligand homogeneously into the agar matrix. This is the "Gold Standard" for consistent exposure.
Target Concentration: 100 nM – 250 nM (Standard for daf-9 rescue) [3].
Vehicle Limit: Final DMSO concentration must be
Procedure:
-
Prepare NGM: Autoclave standard Nematode Growth Media (NGM).
-
Cooling: Allow NGM to cool to 55°C in a water bath. Critical: Higher temperatures may degrade the steroid; lower temperatures will cause premature gelling.
-
Dilution Calculation: To prepare 100 mL of NGM at 250 nM using a 1 mM Stock:
Resulting DMSO concentration: . This is well below the toxicity threshold. -
Addition: Add the calculated volume of Stock DA to the molten agar. Swirl gently but thoroughly to mix without creating bubbles.
-
Control Plates: Prepare a separate batch of NGM adding only DMSO (vehicle control) at the same volume (e.g., 25 µL per 100 mL).
-
Pouring: Pour plates (standard 10 mL for 60mm plates). Allow to dry in the dark at room temperature.
-
Seeding: Seed with OP50 bacteria as usual the next day.
Quick Reference Mixing Table (for 10 mL Plate Volume)
| Target [DA] | Stock Conc.[1][5][6][7] | Vol. Stock per 10 mL Agar | Final DMSO % |
| 50 nM | 100 µM* | 5 µL | 0.05% |
| 100 nM | 1 mM | 1 µL | 0.01% |
| 250 nM | 1 mM | 2.5 µL | 0.025% |
| 1 µM | 10 mM | 1 µL | 0.01% |
*Prepare an intermediate 100 µM dilution if pipetting volumes < 1 µL.
Protocol C: Surface Top-Coating (Alternative)
Objective: Apply ligand to pre-poured plates. Useful for small experiments or when NGM is already solid.
Caveat: This method relies on diffusion. The calculation assumes the compound diffuses into the entire volume of the agar, not just the surface.
Procedure:
-
Calculate Total Volume: Determine the volume of agar in the plate (e.g., 10 mL).
-
Prepare Mix: Dilute the stock DA into a carrier volume of sterile water or buffer (M9).
-
Example: To treat a 10 mL plate at 250 nM.
-
Total moles needed =
. -
Volume of 1 mM stock =
.
-
-
Application: Mix the 2.5 µL of 1 mM stock with 100 µL of M9 buffer (or liquid OP50 culture).
-
Spreading: Pipette the mixture onto the center of the bacterial lawn (or spread over the surface if no lawn exists yet).
-
Drying: Allow to dry/diffuse for at least 1-2 hours before adding worms.
Experimental Validation: The daf-9 Rescue Assay
To verify the protocol is working, perform a rescue assay using daf-9(dh6) or similar mutants.
Workflow Visualization
Figure 2: Validation Workflow. A successful protocol yields reproductive adults on DA plates and arrested dauers on DMSO plates.
Data Interpretation[1][5][6][7][8][9][10]
-
Success Criteria: >90% of daf-9 mutants on DA-supplemented plates should bypass dauer and reach adulthood (L4/Young Adult) within 48-60 hours at 20°C.
-
Failure Mode 1 (No Rescue): Compound degradation or insufficient concentration. Check stock storage and calculation.
-
Failure Mode 2 (Sick/Slow Adults): DMSO toxicity.[8] Ensure final DMSO concentration is <0.5% (ideally <0.1%).
References
-
Motola, D. L., et al. (2006).[4][5][9][10] Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Cell, 124(6), 1209-1223.[5]
-
Cayman Chemical. (2023).[5] (25S)-
-Dafachronic Acid Product Information & Stability Data.[1][2][4][11] -
Gerisch, B., & Antebi, A. (2004). Hormonal signals produced by DAF-9/cytochrome P450 regulate C. elegans dauer diapause in response to environmental cues.[10] Development, 131(8), 1765-1776.
-
Wang, H., et al. (2013). Effect of DMSO on lifespan and physiology in C. elegans. MicroPublication Biology.
Sources
- 1. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sommerlab.org [sommerlab.org]
- 7. pnas.org [pnas.org]
- 8. Effect of DMSO on lifespan and physiology in C. elegans: Implications for use of DMSO as a solvent for compound delivery | microPublication [micropublication.org]
- 9. Characterization of the endogenous DAF-12 ligand and its use as an anthelmintic agent in Strongyloides stercoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. delta7-Dafachronic acid |UPF-1404 | DAF-12 agonist | Hello Bio [hellobio.com]
Application Note & Protocol: In Vitro Gal4-Transactivation Assay for (25S)-Δ7-Dafachronic Acid
Introduction: Unveiling Nuclear Receptor Activation with a Chimeric Transcription Factor System
The study of ligand-receptor interactions is fundamental to drug discovery and understanding complex biological pathways. Nuclear hormone receptors (NHRs), a superfamily of ligand-activated transcription factors, are critical regulators of physiology and development, making them prime therapeutic targets. The Caenorhabditis elegans NHR, DAF-12 (DAF-12/NHR), for instance, is a key regulator of the switch between reproductive development and the stress-resistant dauer diapause state.[1][2] This decision is controlled by a class of steroid hormones known as dafachronic acids, with (25S)-Δ7-dafachronic acid being one of the most potent endogenous ligands for DAF-12.[3][4]
This document provides a comprehensive guide to a robust and sensitive in vitro method for quantifying the activation of DAF-12 by (25S)-Δ7-dafachronic acid: the Gal4-transactivation assay. This "one-hybrid" assay offers a streamlined approach compared to studying the full-length receptor and its native DNA response elements, providing high specificity and reduced off-target effects.[5][6][7]
The core principle of this assay is the elegant fusion of two distinct protein domains from different organisms.[8] We create a chimeric receptor by fusing the ligand-binding domain (LBD) of the target NHR, in this case, DAF-12, to the DNA-binding domain (DBD) of the yeast transcription factor, Gal4.[5][6] This fusion protein is co-expressed in a mammalian cell line (e.g., HEK293T) with a reporter plasmid. This reporter plasmid contains a luciferase gene under the transcriptional control of the Gal4 Upstream Activating Sequence (UAS).[9]
In the absence of a ligand, the Gal4-DAF-12 LBD fusion protein is inactive. However, upon binding of (25S)-Δ7-dafachronic acid to the DAF-12 LBD, the fusion protein undergoes a conformational change. This change facilitates the recruitment of coactivator proteins and the binding of the Gal4 DBD to the UAS element on the reporter plasmid, driving the expression of luciferase. The resulting luminescence is directly proportional to the extent of DAF-12 activation by the ligand, which can be quantified to determine parameters such as the half-maximal effective concentration (EC50).
This application note will detail the necessary reagents, a step-by-step protocol for conducting the assay, and guidance on data analysis and interpretation, providing researchers with a powerful tool to investigate NHR activation.
Principle of the Gal4-DAF-12 LBD Transactivation Assay
The following diagram illustrates the molecular mechanism of the assay.
Caption: Mechanism of the Gal4-DAF-12 LBD transactivation assay.
Materials and Reagents
This protocol is optimized for a 96-well plate format.
| Reagent/Material | Supplier | Catalog Number (Example) | Notes |
| Cell Line | |||
| HEK293T Cells | ATCC | CRL-3216 | A human embryonic kidney cell line that is easily transfected. |
| Plasmids | |||
| Gal4 DBD Fusion Vector | Promega | pFN26A (BIND) hRluc-neo | For cloning the DAF-12 LBD in-frame with the Gal4 DBD. |
| UAS Luciferase Reporter | Promega | pGL4.35[luc2P/9XGAL4UAS/Hygro] | Contains 9x UAS repeats upstream of a minimal promoter and firefly luciferase. |
| Normalization Control | Promega | pRL-SV40 | Expresses Renilla luciferase for normalization of transfection efficiency. |
| Test Compound | |||
| (25S)-Δ7-Dafachronic Acid | Cayman Chemical | 10010323 | Prepare a 10 mM stock solution in DMSO. |
| Cell Culture & Transfection | |||
| DMEM, high glucose | Gibco | 11965092 | |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | Use charcoal-stripped FBS for the assay to remove endogenous hormones. |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985070 | For preparing transfection complexes. |
| Transfection Reagent | Invitrogen | Lipofectamine® 3000 | Or other suitable transfection reagent. |
| Luciferase Assay | |||
| Dual-Glo® Luciferase Assay System | Promega | E2920 | Provides reagents for sequential measurement of firefly and Renilla luciferase. |
| Equipment & Consumables | |||
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 | For cell culture and transfection. |
| 96-well white, opaque plates | Corning | 3917 | For luminescence measurement. |
| Luminometer | Various | Capable of automated injection and dual-reporter measurement. | |
| CO2 Incubator | 37°C, 5% CO2 |
Experimental Workflow
The following diagram provides a high-level overview of the experimental procedure.
Caption: High-level experimental workflow for the Gal4 transactivation assay.
Detailed Protocol
Part 1: Preparation of Gal4-DAF-12 LBD Expression Vector
-
Rationale: The foundation of this assay is the creation of a chimeric receptor. This step involves standard molecular cloning techniques to insert the coding sequence of the DAF-12 Ligand Binding Domain into a specialized expression vector.
-
Procedure:
-
Amplify the cDNA sequence corresponding to the hinge and ligand-binding domain of C. elegans DAF-12 (amino acids 281-753) by PCR.[10] Incorporate appropriate restriction sites into the primers for directional cloning into the pFN26A (BIND) vector.
-
Digest both the PCR product and the pFN26A vector with the selected restriction enzymes.
-
Ligate the DAF-12 LBD insert into the digested pFN26A vector, downstream of and in-frame with the Gal4 DNA-binding domain.
-
Transform the ligation product into competent E. coli, select for positive colonies, and confirm the correct insertion and sequence by plasmid purification and DNA sequencing.
-
Part 2: Cell Culture and Transfection (96-well format)
-
Rationale: This part of the protocol outlines the seeding of HEK293T cells and the introduction of the necessary plasmids. Using a dual-luciferase system, where a second, constitutively expressed luciferase (Renilla) is co-transfected, allows for normalization of the data, correcting for variations in cell number and transfection efficiency.[5]
-
Day 1: Cell Seeding
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in a volume of 100 µL.
-
Incubate overnight at 37°C with 5% CO2. Cells should be approximately 70-80% confluent at the time of transfection.
-
-
Day 2: Co-transfection
-
For each well, prepare the transfection mix in Opti-MEM according to the manufacturer's protocol for your chosen transfection reagent. A suggested DNA ratio is:
-
50 ng pBIND-DAF-12 LBD (or your constructed plasmid)
-
50 ng pGL4.35[luc2P/9XGAL4UAS/Hygro]
-
5 ng pRL-SV40 (Normalization control)
-
-
Gently add the transfection complex to each well.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
Part 3: Compound Treatment
-
Rationale: This step involves exposing the transfected cells to a range of concentrations of the ligand to generate a dose-response curve. It is critical to use charcoal-stripped FBS to minimize the background signal from endogenous hormones or lipids in the serum.
-
Day 3: Ligand Addition
-
Prepare serial dilutions of (25S)-Δ7-dafachronic acid in DMEM containing 10% charcoal-stripped FBS. A typical concentration range would be from 1 pM to 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Carefully aspirate the transfection medium from the cells.
-
Add 100 µL of the appropriate dafachronic acid dilution or vehicle control to each well. It is recommended to perform each concentration in triplicate.
-
Incubate for 18-24 hours at 37°C with 5% CO2.
-
Part 4: Luciferase Assay
-
Rationale: The Dual-Glo® system allows for the sequential measurement of both firefly (from the UAS reporter) and Renilla (from the normalization plasmid) luciferase activities from a single sample. The first reagent lyses the cells and contains the substrate for firefly luciferase. The second reagent quenches the firefly reaction and provides the substrate for Renilla luciferase.[11][12]
-
Day 4: Luminescence Measurement
-
Equilibrate the 96-well plate and the Dual-Glo® Luciferase Assay System reagents to room temperature.
-
Following the manufacturer's protocol[11][12], add 75 µL of Dual-Glo® Luciferase Reagent to each well.
-
Incubate for at least 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the firefly luminescence using a plate-reading luminometer.
-
Add 75 µL of Dual-Glo® Stop & Glo® Reagent to each well. This will quench the firefly signal and initiate the Renilla reaction.
-
Incubate for at least 10 minutes at room temperature.
-
Measure the Renilla luminescence.
-
Data Analysis and Expected Results
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Light Units (RLU). This normalization corrects for variability in transfection efficiency and cell number.
-
RLU = Firefly Luminescence / Renilla Luminescence
-
-
Fold Activation: To determine the fold activation for each concentration of (25S)-Δ7-dafachronic acid, divide the average RLU of the treated wells by the average RLU of the vehicle control wells.
-
Fold Activation = Average RLU (Treated) / Average RLU (Vehicle Control)
-
-
Dose-Response Curve and EC50 Calculation: Plot the Fold Activation (Y-axis) against the logarithm of the (25S)-Δ7-dafachronic acid concentration (X-axis). Use a non-linear regression analysis (sigmoidal dose-response, variable slope) to fit the curve and calculate the EC50 value. The EC50 is the concentration of the ligand that produces 50% of the maximal response.
Expected Results: Based on published data, (25S)-Δ7-dafachronic acid is a potent activator of DAF-12. The expected EC50 value from this assay should be in the low nanomolar range, typically between 23 nM and 33 nM.[1][3][4][13]
| Parameter | Expected Value |
| Basal Activity (Vehicle) | Low fold activation (normalized to 1) |
| Maximal Fold Activation | >10-fold over vehicle |
| EC50 for (25S)-Δ7-DA | 23 - 33 nM [1][3][4][13] |
Self-Validating System: Essential Controls
To ensure the integrity and trustworthiness of the results, the following controls are critical:
-
Vehicle Control: (e.g., 0.1% DMSO) Establishes the baseline level of reporter activity.
-
Positive Control: A known potent ligand for DAF-12, such as a previously validated batch of (25S)-Δ7-dafachronic acid, should be run in parallel to confirm assay performance.
-
Negative Control (Empty Vector): Transfecting cells with the UAS-luciferase reporter and an empty pBIND vector (lacking the DAF-12 LBD) should not result in ligand-dependent activation. This confirms that the observed effect is dependent on the DAF-12 LBD.
-
Cell Viability Assay: In parallel, a cytotoxicity assay (e.g., CellTiter-Glo®) can be performed to ensure that the test compound does not significantly affect cell viability at the tested concentrations.
References
-
Antebi, A., et al. (2000). A novel nuclear receptor/coregulator complex controls C. elegans lipid metabolism, larval development, and aging. Genes & Development, 14(7), 831-843. [Link]
-
Sharma, K. K., et al. (2009). Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor. Molecular Endocrinology, 23(5), 640–648. [Link]
-
Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor. Request PDF. [Link]
-
A drug-like molecule engages nuclear hormone receptor DAF-12/FXR to regulate mitophagy and extend lifespan. PubMed Central. [Link]
-
(25S)-Delta(7)-dafachronic acid. PubChem. [Link]
-
Ouellet, M., & Moghrabi, A. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Enzyme Inhibition Journal, 3, 26-34. [Link]
-
Transient transfection of 293 cells in 96-Well plates using PolyFect Transfection Reagent. QIAGEN. [Link]
-
Shostak, Y., et al. (2004). Identification of C. elegans DAF-12-binding sites, response elements, and target genes. Genes & Development, 18(20), 2529-2544. [Link]
-
How to perform cell based assay in 96-well plate using HEK-293 cells as the cells shows poor adhesion and comes off quicking ? ResearchGate. [Link]
-
Bhaumik, S. R., & Green, M. R. (2001). Analysis of Gal4-directed transcription activation using Tra1 mutants selectively defective for interaction with Gal4. Proceedings of the National Academy of Sciences, 98(23), 13093-13098. [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open Archives. [Link]
-
UAS Luciferase Reporter Lentivirus. BPS Bioscience. [Link]
-
A novel nuclear receptor/coregulator complex controls C. elegans lipid metabolism, larval development, and aging. PubMed Central. [Link]
-
Transient transfection protocol for HEK293T cells. EuroMAbNet. [Link]
-
GAL4 System. Andrea Brand Lab. [Link]
-
Nano-Glo® Dual-Luciferase® Reporter Assay System, Manual Protocol. YouTube. [Link]
-
Dual-Luciferase or Dual-Glo Luciferase Assay System? Which one should I choose for my reporter assays?. Promega Connections. [Link]
-
Wang, Z., et al. (2009). Structural Conservation of Ligand Binding Reveals a Bile Acid-like Signaling Pathway in Nematodes. Journal of Biological Chemistry, 284(40), 27567-27575. [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. [Link]
-
A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization. PubMed Central. [Link]
-
Harvesting Transfected 293 Cells and Running a Luciferase Assay. [Link]
-
Fig. 3. X-ray crystal structure of DAF-12 ligand-binding domain. (A)... ResearchGate. [Link]
-
A conditional tissue-specific transgene expression system using inducible GAL4. PubMed Central. [Link]
-
Practical Recommendations for the Use of the GeneSwitch Gal4 System to Knock-Down Genes in Drosophila melanogaster. ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. delta7-Dafachronic acid |UPF-1404 | DAF-12 agonist | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 7. researchgate.net [researchgate.net]
- 8. GAL4 System — Andrea Brand Lab [andreabrandlab.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A novel nuclear receptor/coregulator complex controls C. elegans lipid metabolism, larval development, and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual-Glo® Luciferase Assay System Technical Manual [promega.sg]
- 12. promega.com [promega.com]
- 13. caymanchem.com [caymanchem.com]
Storage and handling of (25S)-delta7-dafachronic acid stock solutions in ethanol
Technical Application Note: Storage, Handling, and Application of (25S)-Delta7-Dafachronic Acid Stock Solutions
Introduction & Scientific Context
This compound (Δ7-DA) is a sterol-derived hormone and the high-affinity endogenous ligand for the Caenorhabditis elegans nuclear receptor DAF-12.[1] It acts as a molecular switch, governing the decision between reproductive development (reproduction) and dauer diapause (survival mode).[1]
While Δ7-DA is a robust biological tool, its hydrophobic steroid backbone (cholestenoic acid derivative) makes it susceptible to oxidation, isomerization, and precipitation in aqueous buffers.[1] Improper handling leads to inconsistent biological data, particularly in longevity and developmental assays where precise nanomolar concentrations are critical.[1]
This guide provides a standardized, field-validated protocol for preparing, storing, and utilizing Δ7-DA stock solutions in ethanol, ensuring maximum stability and experimental reproducibility.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 949004-12-0 |
| Molecular Formula | C₂₇H₄₂O₃ |
| Molecular Weight | 414.6 g/mol |
| Solubility (Ethanol) | ~12.5 mg/mL (Standard Stock) |
| Solubility (DMSO) | ~2.5 mg/mL |
| Solubility (Aqueous) | Negligible (< 1 µg/mL without carrier) |
| Critical Isomerism | The (25S) isomer is significantly more potent (EC₅₀ ~23 nM) than the (25R) isomer.[1][2][3][4][5][6] |
| Appearance | White to off-white crystalline solid |
Protocol: Stock Solution Preparation
Objective: Create a high-concentration master stock in ethanol (EtOH) to minimize solvent volume during downstream applications.
Materials:
-
This compound (Lyophilized powder)[1]
-
Absolute Ethanol (anhydrous, ≥99.5%, molecular biology grade)
-
Amber glass vials with Teflon-lined screw caps (to prevent plasticizer leaching and light degradation)[1]
-
Inert Gas Source (Argon or Nitrogen)[1]
-
Analytical Balance[1]
Step-by-Step Methodology:
-
Equilibration: Allow the lyophilized product vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.[1]
-
Solvent Calculation: Calculate the volume of ethanol required to achieve a 10 mM or 5 mg/mL stock solution.
-
Dissolution: Add the calculated volume of Absolute Ethanol directly to the vial. Vortex gently for 30–60 seconds.[1]
-
Note: Ethanol is preferred over DMSO for C. elegans plate assays because it evaporates readily from the agar surface, leaving the compound embedded in the bacterial lawn without residual solvent toxicity.
-
-
Inert Gas Purge: Gently blow a stream of Argon or Nitrogen gas over the headspace of the vial for 10–15 seconds to displace oxygen.[1]
-
Aliquoting: Immediately dispense the stock into single-use aliquots (e.g., 20–50 µL) in amber glass vials.
-
Critical: Avoid plastic microcentrifuge tubes for long-term storage if possible, as hydrophobic steroids can adsorb to polypropylene surfaces over time.[1]
-
Protocol: Storage & Stability Hierarchy
Stability is a function of temperature and oxidation.[1] Follow this hierarchy to maintain potency.
| Storage State | Temperature | Stability Window | Conditions |
| Lyophilized Powder | -20°C | 2–3 Years | Desiccated, dark.[1] |
| Ethanol Stock (Master) | -80°C | 6 Months | Argon purged, amber glass.[1] |
| Ethanol Stock (Working) | -20°C | 1 Month | Limit to <3 freeze-thaw cycles.[1] |
| Aqueous Dilution | 4°C | < 24 Hours | Do not store. Prepare fresh. |
Visual Workflow: Preparation & Storage
Figure 1: Workflow for the preparation and preservation of steroid stock solutions.
Application Protocol: C. elegans Plate Assays
Context: Delivering Δ7-DA to worms typically involves seeding NGM (Nematode Growth Media) plates with bacteria (OP50) spiked with the compound.[1][7]
Method A: Surface Seeding (Preferred for small batches) [1]
-
Dilution: Dilute the Ethanol stock into the bacterial suspension (e.g., OP50 in LB broth).
-
Seeding: Pipette the bacteria/drug mix onto the NGM plate.
-
Drying: Allow the plate to dry in a laminar flow hood.
-
Mechanism:[8] The ethanol evaporates, leaving the Δ7-DA associated with the bacterial lipids, which the worms ingest.
-
Method B: In-Agar Preparation (Preferred for large screens) [1]
-
Add Δ7-DA stock directly to molten NGM agar (~55°C) prior to pouring.
-
Warning: Steroids are heat stable at 55°C for short periods, but prolonged holding can cause degradation.[1] Pour plates immediately.
Biological Pathway Context
Figure 2: The DAF-12 signaling cascade.[1][9] Exogenous Δ7-DA bypasses DAF-9 to activate DAF-12 directly.[1]
Quality Control & Troubleshooting
Self-Validating the System:
-
Solvent Control: Always run a "Vehicle Only" control plate containing the equivalent volume of ethanol.[1] Ethanol alone can induce stress responses (unfolded protein response) in C. elegans if concentrations exceed 1-2%.[1]
-
Precipitation Check: Before adding to bacteria, hold the diluted tube up to a light source.[1] Cloudiness indicates the steroid has crashed out of solution (likely due to high aqueous content).[1]
-
Fix: Dissolve in a higher volume of ethanol before mixing with aqueous media, or warm slightly to 37°C.
-
Common Failure Modes:
-
Loss of Potency: Usually due to oxidation from storing stocks in clear tubes or without inert gas.[1]
-
Indicator: Yellowing of the stock solution.[1]
-
-
Inconsistent Phenotypes: Often caused by adsorption of the hydrophobic steroid to plastic tips or tubes.[1]
-
Fix: Use "Low Retention" pipette tips and glass vials for high-concentration stocks.[1]
-
References
-
Motola, D. L., et al. (2006).[1][10][11] "Identification of Ligands for DAF-12 that Govern Dauer Formation and Reproduction in C. elegans." Cell, 124(6), 1209-1223.[1][11] [1]
-
Sharma, K. K., et al. (2009).[1][11][9][12] "Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor." Molecular Endocrinology, 23(5), 640–648.[1][11][5][9]
-
Cayman Chemical. "this compound Product Information." Cayman Chemical Datasheet.
-
Mahanti, P., et al. (2014).[1] "Biosynthesis of dafachronic acid ligands." Methods in Molecular Biology, 1112, 171-185.[1]
Sources
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- 2. caymanchem.com [caymanchem.com]
- 3. This compound|CAS 949004-12-0|DC Chemicals [dcchemicals.com]
- 4. Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
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- 12. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of (25S)-Δ7-Dafachronic Acid for Nematode Research
Introduction: (25S)-Δ7-Dafachronic acid (Δ7-DA) is a critical ligand for the DAF-12 nuclear hormone receptor, playing a central role in regulating developmental timing, longevity, and metabolism in nematodes like Caenorhabditis elegans.[1][2][3] As a sterol-derived hormone, its lipophilic nature presents a significant challenge for researchers: it is only slightly soluble in the aqueous buffers required for nematode assays.[4] Improper solubilization can lead to compound precipitation, inaccurate dosing, and ultimately, irreproducible experimental results. This guide provides a comprehensive, question-driven approach to troubleshooting and overcoming these solubility issues, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and misconceptions regarding the handling of Δ7-DA.
Q1: I added my Δ7-DA directly to my M9 buffer, and it won't dissolve. What went wrong?
A: This is the most common issue. Δ7-DA, like other steroid hormones, has a large, nonpolar carbon skeleton, making it inherently hydrophobic.[5][6] It is practically insoluble in purely aqueous solutions like M9 or S-basal buffer.[4] The standard and required practice is to first dissolve the compound in a small volume of an appropriate organic solvent to create a concentrated stock solution. This stock is then diluted to the final working concentration in your aqueous nematode buffer.
Q2: Which organic solvent should I use for my stock solution?
A: Dimethyl sulfoxide (DMSO) is the most recommended solvent for creating Δ7-DA stock solutions due to its high solvating power for both polar and nonpolar compounds.[4][7] High-purity ethanol can also be used.[4] A typical stock concentration might be 1-10 mM. Always store stock solutions at -20°C or below for stability.[4]
Q3: I used a DMSO stock, but I still see a cloudy precipitate in my final buffer. Why?
A: This indicates that the final concentration of the organic solvent in your aqueous buffer is too low to maintain the solubility of Δ7-DA at your target concentration. When the DMSO stock is diluted into the buffer, the Δ7-DA molecules are suddenly in a predominantly aqueous environment and may crash out of solution. The troubleshooting workflow below will guide you on how to address this by carefully managing solvent concentrations.
Q4: What is the maximum concentration of DMSO I can safely use for C. elegans without causing toxicity or off-target effects?
A: This is a critical consideration. While DMSO is an excellent solvent, it is not biologically inert. For most C. elegans experiments, the final concentration of DMSO should be kept below 0.5% (v/v).[7] Some studies suggest that concentrations up to 2% do not affect longevity, but development and other physiological rates are best preserved at or below 0.5%.[7] Pharyngeal pumping can be inhibited by DMSO concentrations above 0.5%.[8] It is imperative to include a "vehicle control" (buffer with the same final DMSO concentration but without Δ7-DA) in all experiments to account for any effects of the solvent itself.[9]
Q5: Can I use sonication or heating to force the Δ7-DA to dissolve in my buffer?
A: While sonication or gentle heating can temporarily increase solubility by providing energy to break crystal lattices, they are not reliable methods for compounds like Δ7-DA in aqueous buffers. The compound will likely precipitate out again as the solution cools or sits over time, leading to inconsistent concentrations. These methods are not a substitute for proper solvent-based dissolution.
Section 2: Foundational Troubleshooting Workflow
If you are experiencing solubility issues, follow this logical progression from basic to advanced techniques. This workflow is designed to solve the majority of common problems systematically.
Caption: Foundational workflow for troubleshooting Δ7-DA solubility.
Section 3: Advanced Solubility Enhancement Protocols
When standard co-solvent methods are insufficient, particularly for higher desired concentrations of Δ7-DA, more advanced techniques are required.
Protocol A: pH-Mediated Solubility Enhancement
Scientific Rationale: (25S)-Δ7-Dafachronic acid is a carboxylic acid.[5] The solubility of carboxylic acids in water is highly dependent on pH.[10] At a pH below its acid dissociation constant (pKa), the carboxyl group is protonated (-COOH), making the molecule neutral and less water-soluble. At a pH above its pKa, the group is deprotonated (-COO⁻), creating a charged carboxylate ion that is significantly more soluble in polar solvents like water.[11] While the exact pKa of Δ7-DA is not readily published, most simple carboxylic acids have a pKa in the range of 4-5.[12] Standard nematode buffers like M9 and S-basal have a pH around 6.0, which may not be optimal for full deprotonation.[13][14]
Experimental Protocol:
-
Buffer Preparation: Prepare your nematode buffer (e.g., S-basal) without the final pH adjustment or phosphate components.
-
pH Adjustment: Gently raise the pH of the buffer to 7.0-7.5 using a sterile solution of 1 M NaOH or KOH. Be cautious, as significant pH shifts can impact nematode health. It is crucial to determine the maximum tolerated pH for your specific assay beforehand.
-
Stock Solution Addition: Prepare a concentrated stock of Δ7-DA in DMSO as usual.
-
Final Dilution: Slowly add the Δ7-DA stock solution to the pH-adjusted buffer while vortexing to achieve the final desired concentration. The final DMSO concentration should still be kept at or below 0.5%.
-
Validation: Visually inspect for any precipitation (Tyndall effect) against a dark background. Always run a parallel control with worms in the pH-adjusted buffer (containing vehicle) to ensure the pH change itself does not cause adverse effects.
Protocol B: Cyclodextrin-Mediated Encapsulation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[15] This structure allows them to act as "molecular buckets," encapsulating poorly soluble molecules like steroids within their central cavity.[15][16] The resulting "inclusion complex" presents a hydrophilic exterior to the solvent, dramatically increasing the aqueous solubility of the guest molecule without requiring high concentrations of organic co-solvents.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose due to its high aqueous solubility and low toxicity.
Experimental Protocol:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired nematode buffer (e.g., M9) to create a stock solution. A concentration of 1-10 mM is a good starting point.[17] Gentle warming (to 30-40°C) may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature.
-
Prepare Δ7-DA Stock: Create a highly concentrated stock of Δ7-DA in a minimal amount of ethanol or DMSO (e.g., 20-40 mM).
-
Form the Inclusion Complex: Add the concentrated Δ7-DA stock dropwise into the vortexing HP-β-CD solution. The molar ratio of HP-β-CD to Δ7-DA should be in excess, typically from 2:1 to 10:1, to ensure efficient encapsulation.
-
Equilibrate: Allow the mixture to stir or shake at room temperature for 1-4 hours (or overnight at 4°C) to allow for the formation of the inclusion complex.
-
Sterilization & Use: Sterilize the final solution using a 0.22 µm syringe filter. This is now your working stock for treating nematodes.
-
Validation: As a self-validating control, prepare a solution with HP-β-CD and the organic solvent vehicle but without Δ7-DA. This control is essential to confirm that any observed biological effects are due to the dafachronic acid and not the cyclodextrin-solvent combination.
Section 4: Quantitative Data Summary
The following table provides key quantitative parameters for easy reference during your experimental design.
| Parameter | Recommended Value | Notes & Justification |
| Primary Stock Solvent | 100% Anhydrous DMSO | Offers the highest solvating capacity for Δ7-DA.[4] |
| Secondary Stock Solvent | 100% Ethanol | A viable alternative to DMSO.[4] |
| Stock Concentration | 1–10 mM | Balances solvent volume with ease of dilution for typical working concentrations (nM to low µM range). |
| Final DMSO Concentration | ≤ 0.5% (v/v) | Minimizes impact on nematode physiology, including development and pharyngeal pumping.[7][8] |
| Final Ethanol Concentration | ≤ 0.5% (v/v) | A generally accepted limit to avoid toxicity and behavioral artifacts. |
| Buffer pH for Ionization | 7.0–7.5 | Increases the proportion of the more soluble deprotonated carboxylate form of Δ7-DA.[10][11] |
| HP-β-CD Concentration | 1–10 mM | Effective range for encapsulating and solubilizing steroid hormones for biological assays.[17] |
References
-
(25s)-delta7-dafachronic Acid | CAS 949004-12-0. DC Chemicals. [Link]
-
Delta(7)-dafachronic acid | C27H42O3. PubChem, National Center for Biotechnology Information. [Link]
-
The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry. Frontiers in Physiology. [Link]
-
Effect of DMSO on lifespan and physiology in C. elegans : Implications for use of DMSO as a solvent for compound delivery. National Institutes of Health. [Link]
- Solid-phase extraction method of steroid hormones by entrapped β-cyclodextrin polymers.
-
Maintenance of C. elegans. WormBook - NCBI Bookshelf. [Link]
-
pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]
-
Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor. PubMed. [Link]
-
What is the standard pH of carboxylic acids? Quora. [Link]
-
Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. PMC - NCBI. [Link]
-
Effect of different DMSO concentrations on survival of C. elegans. ResearchGate. [Link]
-
Common Worm Media and Buffers. Bio-protocol. [Link]
-
Dimethylated β-cyclodextrin inclusion complexes containing the guest steroid hormones progesterone and 17β-estradiol. RSC Publishing. [Link]
-
Compound treatment assay for C. elegans. Ye Tian Lab Protocols. [Link]
-
Impact of drug solvents on C. elegans pharyngeal pumping. PMC - PubMed Central. [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]
-
Preparing 10 L of M9 buffer for nematode culture. Protocols.io. [Link]
-
Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor. PMC - NIH. [Link]
-
Cyclodextrin-Steroid Interactions and Applications. ResearchGate. [Link]
-
Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Lifespan extension in Caenorhabditis elegans by DMSO is dependent on sir-2.1 and daf-16. Biochemical and Biophysical Research Communications. [Link]
- Stabilized aqueous steroid immunoassay standards with cyclodextrins.
-
Common Worm Media and Buffers. Bio-protocol. [Link]
-
Dafachronic acid plays important roles in developing and adult worms. ResearchGate. [Link]
-
Dimethyl sulfoxide and dimethyl formamide increase lifespan of C. elegans in liquid. PubMed. [Link]
-
Characterization of the endogenous DAF-12 ligand and its use as an anthelmintic agent. PMC - NCBI. [Link]
-
Properties of carboxylic acids. YouTube. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Delta(7)-dafachronic acid | C27H42O3 | CID 86289629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effect of DMSO on lifespan and physiology in C. elegans : Implications for use of DMSO as a solvent for compound delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of drug solvents on C. elegans pharyngeal pumping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lifespan extension in Caenorhabditis elegans by DMSO is dependent on sir-2.1 and daf-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. Common Worm Media and Buffers [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Dimethylated β-cyclodextrin inclusion complexes containing the guest steroid hormones progesterone and 17β-estradiol: syntheses, crystal structures, t ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE01106J [pubs.rsc.org]
- 16. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US5679573A - Stabilized aqueous steroid immunoassay standards with cyclodextrins - Google Patents [patents.google.com]
Preventing precipitation of dafachronic acid in NGM agar plates during cooling
Welcome to the technical resource center for researchers utilizing dafachronic acid (DA) in their experiments. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preparation of Nematode Growth Medium (NGM) agar plates, with a specific focus on preventing the precipitation of dafachronic acid during the cooling and solidification process.
Expert Insight: Understanding Dafachronic Acid Precipitation
As a Senior Application Scientist, a common issue I encounter with users is the precipitation of lipophilic compounds like dafachronic acid in aqueous agar-based media. This phenomenon, often observed as a cloudy haze or distinct crystals in the NGM plates, stems from the fundamental chemical properties of DA and its interaction with the complex NGM environment.
Dafachronic acid is a sterol-derived hormone, making it sparingly soluble in aqueous solutions.[1] Its stability can also be compromised by high temperatures, which are typical in media preparation.[2] The core challenge is to maintain DA in a solubilized state as the molten NGM agar cools from approximately 55°C to room temperature. The rapid decrease in temperature significantly lowers the solubility threshold, causing the compound to crash out of the solution if not handled correctly. Furthermore, the high concentration of salts and peptone in NGM can also reduce the solubility of hydrophobic drugs, contributing to this issue.[2]
This guide is designed to explain the causality behind these issues and provide validated protocols to ensure homogenous, effective, and reproducible DA-NGM plates for your C. elegans experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NGM plates with dafachronic acid turned cloudy/have crystals. What went wrong?
This is the most common failure mode and is almost always due to the precipitation of dafachronic acid as the agar cools. The primary causes are:
-
Improper Initial Solubilization: Dafachronic acid was added directly to the aqueous NGM without first being dissolved in an appropriate organic solvent. DA has very poor solubility in water-based buffers.[1]
-
Incorrect Temperature at Addition: The DA stock solution was added when the molten NGM was either too hot (risking degradation) or too cold (causing immediate precipitation upon contact).[2][3]
-
Inadequate Mixing: The DA stock was not dispersed quickly and evenly throughout the molten agar, leading to localized areas of high concentration that exceeded the solubility limit.
-
Solvent Shock: Too large a volume of the organic solvent was added to the NGM, causing a rapid change in polarity that forces the hydrophobic DA out of the solution.
Q2: What is the best solvent to use for my dafachronic acid stock solution?
The choice of solvent is critical for success. The ideal solvent must completely dissolve the DA at a high concentration and be miscible with the aqueous NGM.
Recommendation: Ethanol (EtOH) is the preferred solvent for preparing dafachronic acid solutions intended for dilution into aqueous media.[1]
-
Expertise & Experience: While DMSO is also an effective solvent for DA, ethanol is often favored in C. elegans research due to its lower potential for biological side effects at the final concentrations used. It is also highly volatile, which is a consideration for stock solution storage but generally not an issue during media preparation.
| Solvent | Solubility of Δ4-Dafachronic Acid | Key Considerations |
| Ethanol (EtOH) | ~12.5 mg/mL | Recommended. Excellent solubilizing power and preferred for aqueous dilutions.[1] Ensure use of high-purity, anhydrous ethanol to prepare stocks. |
| DMSO | ~2.5 mg/mL | Good alternative, but less soluble than ethanol.[1] Not volatile, making stock concentrations stable.[4] However, can have independent biological effects on worms. |
| Aqueous Buffers | Sparingly soluble | Not Recommended. Direct dissolution in water or buffers like PBS will fail and lead to precipitation.[1] |
Q3: At what temperature should I add the dafachronic acid to my molten NGM agar?
This is the most critical step in the entire process. Adding the DA stock at the correct temperature is a balancing act between preventing compound degradation and avoiding premature agar solidification.
Authoritative Protocol Standard: The autoclaved NGM agar should be cooled to 55-58°C before adding any heat-sensitive supplements, including your dafachronic acid stock solution.[5][6][7]
-
Causality:
-
Above 60°C: The risk of thermal degradation of the dafachronic acid increases, potentially reducing its effective concentration and biological activity.
-
Below 50°C: The agar will begin to solidify, especially at the surface and along the flask walls. This makes homogenous mixing impossible and will cause immediate, localized precipitation of the DA.
-
Maintaining the molten agar in a temperature-controlled water bath set to 55°C is the most reliable method for ensuring thermal stability during the addition of all supplements.[6]
Q4: Is there a specific order for adding supplements to the cooled NGM?
Yes, a systematic approach ensures that the chemical environment of the NGM is stable before the sensitive DA is introduced.
Recommended Order of Addition:
-
Add sterile salt solutions (1 M MgSO₄, 1 M CaCl₂).[6]
-
Add sterile buffer (1 M KPO₄, pH 6.0).[6]
-
Add the cholesterol stock (typically dissolved in ethanol).[6]
-
Finally, add the dafachronic acid stock solution.
-
Trustworthiness: This sequence allows the ionic components to distribute evenly first. Adding the DA last, just before pouring the plates, minimizes its time in the warm aqueous environment, reducing any potential for degradation or interaction with other media components.
Validated Protocol: Preparing Precipitation-Free DA-NGM Plates
This protocol provides a step-by-step methodology for incorporating dafachronic acid into NGM agar to achieve a final concentration of 1 µM (a commonly used concentration in literature[8]). Adjust volumes accordingly for different final concentrations.
Part 1: Preparation of Stock Solutions
-
Dafachronic Acid Stock (10 mM):
-
The molecular weight of Δ4-Dafachronic Acid is 414.6 g/mol .
-
Weigh out 4.15 mg of solid dafachronic acid.
-
Dissolve in 1.0 mL of 100% ethanol.
-
Vortex thoroughly until fully dissolved. Store at -20°C in small aliquots to minimize freeze-thaw cycles. The solid compound is stable for at least two years when stored at -20°C.[1]
-
Part 2: NGM-DA Plate Preparation
-
Prepare NGM Base: For 1 liter of NGM, mix 3 g NaCl, 17 g Agar, and 2.5 g Peptone in a 2 L flask. Add 975 mL of dH₂O.[6]
-
Autoclave: Cover the flask with foil and autoclave on a liquid cycle for 50 minutes.[6]
-
Cooling: Place the autoclaved NGM in a 55°C water bath for at least 30-60 minutes, or until the media has equilibrated to this temperature.[5][6] Place a sterile stir bar in the flask and keep it on a stir plate with gentle rotation.
-
Add Supplements: Aseptically add the following sterile solutions to the stirring, cooled NGM:[6]
-
1 mL of 1 M CaCl₂
-
1 mL of 1 M MgSO₄
-
25 mL of 1 M KPO₄ buffer (pH 6.0)
-
1 mL of 5 mg/mL Cholesterol (in ethanol)
-
-
Add Dafachronic Acid:
-
For a final concentration of 1 µM in 1 L of NGM, add 100 µL of the 10 mM DA stock solution.
-
Pipette the DA stock directly into the vortex of the gently stirring NGM. This ensures rapid and even dispersion.
-
-
Mix and Pour: Allow the solution to mix for another 1-2 minutes to ensure homogeneity.
-
Dispense: Using a peristaltic pump or sterile serological pipettes, pour the NGM-DA solution into petri plates.
-
Solidify and Store: Allow the plates to solidify at room temperature for 2-3 days to dry slightly and to check for contamination before use.[6]
Workflow Visualization
The following diagram illustrates the critical steps for successfully preparing DA-NGM plates while avoiding precipitation.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bacterivore Nematode Culture [nemaplex.ucdavis.edu]
- 4. researchgate.net [researchgate.net]
- 5. nayaklab.pages.tcnj.edu [nayaklab.pages.tcnj.edu]
- 6. Maintenance of C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tian_lab.genetics.ac.cn [tian_lab.genetics.ac.cn]
- 8. Dafachronic acid inhibits C. elegans germ cell proliferation in a DAF-12-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (25S)-delta7-dafachronic acid in culture media over 24-48 hours
[1]
Part 1: Stability Profile & Troubleshooting (Q&A)
Q: Is (25S)- -DA stable in culture media for 48 hours?
A: Functionally, yes; chemically, with caveats.
In standard C. elegans rescue assays, (25S)-
-
Hydrophobic Loss: As a steroid, it tends to adsorb to plastic surfaces (polystyrene plates) and bind non-specifically to albumin or bacterial debris in the media.
-
Oxidation: The
double bond is susceptible to oxidation if exposed to intense light or high oxygen tension for prolonged periods. -
Recommendation: For experiments exceeding 48 hours, refresh the media or re-dose the compound to maintain a constant effective concentration (
).
Q: Why do I see precipitation when adding the stock to the media?
A: This is a "Solvent Shock" phenomenon.
(25S)-
-
The Fix: Vortex the culture media while slowly adding the stock solution. Ensure the final solvent concentration (DMSO/Ethanol) is < 0.1% to prevent toxicity, but high enough to keep the steroid soluble during the transition.
-
Critical Threshold: Avoid aqueous concentrations above 10 µM without a carrier protein (like BSA) or cyclodextrin, as solubility becomes limiting.[1]
Q: Does the presence of bacteria (OP50) affect stability?
A: Yes. E. coli OP50 (the food source) and the worms themselves actively metabolize sterols.
-
Metabolic Sink: The effective concentration in the media decreases over time not just due to degradation, but due to uptake and metabolism by the worms (via DAF-9/cytochrome P450 pathways) and bacteria.
-
Adjustment: If using dense bacterial lawns or high worm populations, consider using a higher starting concentration (e.g., 100–250 nM) to buffer against metabolic depletion.[1]
Part 2: Preparation & Handling
Solvent Selection Guide
| Solvent | Solubility Limit | Recommended Storage | Notes |
| DMSO | ~2.5 - 5 mg/mL | -20°C (Liquid) | Preferred. Low volatility prevents concentration drift.[1] |
| Ethanol | ~12.5 mg/mL | -20°C (Sealed) | Good for evaporation-based plate coating.[1] High volatility requires tightly sealed vials. |
| Water | < 0.1 mg/mL | Do Not Store | Insoluble.[1] Only use for immediate dilution. |
Storage Protocol
-
Stock Preparation: Dissolve powder to 1–5 mM in anhydrous DMSO.
-
Aliquot: Divide into small volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles.
-
Temperature: Store at -20°C. Stable for >1 year.
-
Light Protection: Store in amber vials or wrap in foil to prevent photo-oxidation of the steroid core.
Part 3: Experimental Protocols
Protocol A: NGM Plate Supplementation (Surface Spreading)
Best for: Standard rescue assays and short-term (24-48h) exposure.[1]
-
Calculate: Determine the total volume of liquid required to cover the bacterial lawn (typically 100 µL per 60mm plate).
-
Dilute: Dilute the DMSO stock into M9 buffer or liquid OP50 culture to achieve the desired final concentration (e.g., 250 nM).
-
Note: Ensure final DMSO concentration is < 0.1%.
-
-
Apply: Pipette the mixture directly onto the seeded NGM agar plates.
-
Distribute: Tilt the plate or use a spreader to ensure even coverage over the bacterial lawn.
-
Dry: Allow to dry in a laminar flow hood for 30–60 minutes (lid slightly ajar).
-
Incubate: Add worms immediately. The compound will diffuse into the agar and bacteria.
Protocol B: Liquid Culture Maintenance (S-Medium)
Best for: Large-scale biochemistry or pharmacokinetics.[1]
-
Pre-mix: Add (25S)-
-DA stock to the S-medium before adding bacteria if possible, ensuring rapid mixing. -
Seeding: Add concentrated OP50 pellet.
-
Incubation: Shake at 20°C.
-
Refresh (Critical): For assays >48 hours, pellet the worms/bacteria (gentle spin: 1000 x g, 2 min), remove supernatant, and resuspend in fresh media containing fresh (25S)-
-DA.
Part 4: Visualizations
Figure 1: DAF-12 Signaling & Stability Workflow
Caption: Workflow depicting the solubilization, application, and biological action of (25S)-Delta7-DA, highlighting critical stability checkpoints.
Figure 2: Chemical Stability Factors
Caption: Key environmental factors influencing the degradation and bioavailability of this compound.
[1]
References
-
Motola, D. L., et al. (2006).[4][6] Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Cell.
-
Mahanti, P., et al. (2014).[4][6] Comparative metabolomics reveals endogenous ligands of DAF-12, a nuclear hormone receptor regulating C. elegans development and lifespan. Cell Metabolism.[8]
-
Martin, R., et al. (2008).[8] Stereoselective synthesis of the hormonally active this compound. Organic & Biomolecular Chemistry.
-
Cayman Chemical. (n.d.).[1] this compound Product Information.
-
Li, G., et al. (2015). No Significant Increase in the Δ4- and Δ7-Dafachronic Acid Concentration in the Long-Lived glp-1 Mutant. Genetics.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. No Significant Increase in the Δ4- and Δ7-Dafachronic Acid Concentration in the Long-Lived glp-1 Mutant, nor in the Mutants Defective in Dauer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No Significant Increase in the Δ4- and Δ7-Dafachronic Acid Concentration in the Long-Lived glp-1 Mutant, nor in the Mutants Defective in Dauer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the endogenous DAF-12 ligand and its use as an anthelmintic agent in Strongyloides stercoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of the hormonally active this compound, (25S)-Delta4-dafachronic acid, (25S)-dafachronic acid, and (25S)-cholestenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low rescue efficiency of daf-9 mutants with synthetic dafachronic acid
The following technical guide is structured as a Tier 3 Support resource for researchers encountering difficulties with daf-9 rescue assays.
Ticket ID: DAF9-RES-001 Subject: Low rescue efficiency of daf-9(Daf-c) mutants using synthetic dafachronic acid. Assigned Specialist: Senior Application Scientist, C. elegans Genetics Division.
Executive Summary & Diagnostic Overview
You are likely observing a failure to bypass the dauer arrest in daf-9 mutants (e.g., alleles dh6, e1406, rh50) despite supplementation with synthetic dafachronic acid (DA). In a successful assay, exogenous DA binds the DAF-12 nuclear hormone receptor, mimicking the endogenous signal and promoting reproductive development (L3
Common Root Causes for Low Efficiency (<20% Rescue):
-
Stereochemical Mismatch: Use of the (25R) epimer instead of the biologically active (25S) form.
-
Isomer Potency: Reliance on
-DA rather than the more potent endogenous ligand -DA.[1] -
Solubility Crash: Micro-precipitation of the hydrophobic steroid in aqueous NGM agar.
-
Bioavailability: Sequestration or metabolism of the compound by the E. coli OP50 food source.
The Molecule: Chemistry & Reagent Quality
Q: I am using "Dafachronic Acid" from a standard supplier. Why isn't it working?
A: "Dafachronic Acid" is a generic term. The specific chemical structure dictates biological activity.
-
The Isomer Issue (
vs. ): Endogenous rescue is primarily driven by -dafachronic acid . While -DA can rescue, it is significantly less potent in vivo. -
The Stereochemistry Trap ((25S) vs. (25R)): This is the most frequent cause of total assay failure. The C-25 chiral center is critical.
Action Item: Verify your vial. You must use (25S)-
Q: What solvent should I use? Ethanol or DMSO?
A: Ethanol (EtOH) is preferred for plate preparation, though DMSO is chemically acceptable.
-
Solubility: DA is highly hydrophobic. It is soluble in Ethanol (~12 mg/mL) and DMSO (~2.5 mg/mL).[5]
-
The Crash Risk: When you add a pure DA stock directly to aqueous NGM media, it can "crash out," forming microscopic crystals that worms cannot absorb.
-
Protocol: Dissolve DA in 100% Ethanol to make a high-concentration stock (e.g., 1 mM). Dilute this stock into the bacterial suspension or molten agar to ensure rapid dispersion before precipitation occurs.
The Protocol: Delivery & Bioavailability
Q: Should I add DA to the agar or the bacteria?
A: We recommend seeding the bacteria mixed with DA rather than pouring DA-containing plates, especially for troubleshooting. This concentrates the drug exactly where the worms eat.
Standard Rescue Protocol (Optimized for Efficiency):
-
Stock Prep: Prepare 1 mM (25S)-
-DA in 100% Ethanol. Store at -20°C. -
Bacterial Mix:
-
Pellet an overnight culture of E. coli OP50.
-
Resuspend in minimal volume to get a thick slurry.
-
Add DA stock to the bacteria to a final concentration of 10
M (assuming the worms dilute it upon eating, but the local concentration on the lawn remains high). -
Note: If adding to molten agar, the final plate concentration should be 100 nM – 250 nM .
-
-
Seeding: Pipette the DA-bacteria mixture onto NGM plates. Allow to dry in a dark box (DA is light-sensitive).
-
Worm Transfer: Pick daf-9 heterozygous parents or synchronized L1 larvae onto the plates.
-
Timing: CRITICAL. The DA must be present during the L1 and early L2 stages . If worms reach the L2d check-point (approx. 15-20 hours post-hatch at 20°C) without DA, they commit to dauer irreversibly.
Q: Does the bacteria metabolize the drug?
A: Yes, live E. coli can metabolize sterols and fatty acids.
-
Troubleshooting Step: If efficiency remains low, use Heat-Killed OP50 .
-
Incubate OP50 at 65°C for 30 minutes.
-
Cool to room temperature.[6]
-
Mix with DA and seed. This prevents bacterial degradation of the steroid.
-
Data & Diagnostics
Comparison of DA Variants
| Variable | (25S)- | (25S)- | (25R)-Isomers |
| Endogenous Role | Major Ligand | Minor/Undetectable | None |
| Potency (EC50) | High (~25 nM) | Moderate (~60 nM) | Inactive (>1000 nM) |
| Rec.[1] Concentration | 100 nM - 250 nM | 400 nM - 1 | N/A |
| Rescue Efficiency | ++++ (Best) | ++ (Variable) | - (Fail) |
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| 0% Rescue (All Dauers) | Wrong Isomer (25R) | Purchase (25S)- |
| 0% Rescue (All Dauers) | Late Addition | Add DA to plates before adding L1 worms. |
| < 20% Rescue | Drug Precipitation | Ensure vigorous mixing when adding EtOH stock to aqueous phase. |
| < 20% Rescue | Bacterial Metabolism | Switch to Heat-Killed OP50. |
| Variable Rescue | Uneven Lawn | Mix DA with bacteria thoroughly; do not spot drug on top of pre-seeded lawn. |
| Worms Sick/Pale | Solvent Toxicity | Ensure final Ethanol concentration in plates is < 1%. |
Visualizing the Mechanism
Pathway Logic: Why Rescue Fails
The following diagram illustrates the daf-9 biosynthetic pathway. The red node indicates the blockage in your mutants. The green arrow indicates where your synthetic rescue intervenes.
Caption: DAF-9 acts as the final gatekeeper in DA synthesis. Mutants lack endogenous DA, defaulting DAF-12 to a repressor state (Dauer). Synthetic DA bypasses this block.
Experimental Workflow for Rescue
Caption: Optimized workflow emphasizing the mixing of DA directly with the bacterial food source for maximum bioavailability.
References
-
Motola, D. L., et al. (2006).[3][7] Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Cell, 124(6), 1209-1223. Link
-
Sharma, K. K., et al. (2009).[1] Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor.[1][3][4][5] Molecular Endocrinology, 23(5), 640-648.[5] Link
-
Mahanti, P., et al. (2014).[2] Comparative metabolomics reveals endogenous ligands of DAF-12, a nuclear hormone receptor regulating C. elegans development and lifespan.[3] Cell Metabolism, 19(1), 73-83. Link
-
Gerisch, B., & Antebi, A. (2004).[7] Hormonal signals produced by DAF-9/cytochrome P450 regulate C. elegans dauer diapause in response to environmental cues.[8] Development, 131(8), 1765-1776. Link
-
Cayman Chemical. (2023).[5]
-Dafachronic Acid Product Information. Link
Sources
- 1. Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry [frontiersin.org]
- 3. Comparative metabolomics reveals endogenous ligands of DAF-12, a nuclear hormone receptor regulating C. elegans development and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Impact of drug solvents on C. elegans pharyngeal pumping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. No Significant Increase in the Δ4- and Δ7-Dafachronic Acid Concentration in the Long-Lived glp-1 Mutant, nor in the Mutants Defective in Dauer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dafachronic acid inhibits C. elegans germ cell proliferation in a DAF-12-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Detection limits of (25S)-delta7-dafachronic acid using SIM-GC/MS analysis
Technical Support Center: (25S)- -Dafachronic Acid Analysis
Status: Operational | Technique: SIM-GC/MS | Analyte: (25S)-
Core Analytical Workflow
The detection of (25S)-
Figure 1: Optimized analytical workflow for the extraction, derivatization, and SIM-GC/MS quantification of dafachronic acids.
Experimental Protocol & Methodology
Q: What is the recommended derivatization strategy for (25S)- -DA?
A: Direct GC analysis of dafachronic acids is not possible due to their polarity (carboxylic acid and keto groups) and low volatility. Two primary derivatization strategies are validated:
-
Methylation (Acid Moiety):
-
Reagent: Diazomethane or Trimethylsilyldiazomethane (TMS-DAM).
-
Mechanism: Converts the C26 carboxylic acid into a methyl ester.
-
Advantage: Produces stable esters; ideal if only the acid group needs protection.
-
Note: The C3-ketone remains underivatized unless a second step is added.
-
-
Silylation (Universal):
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS catalyst.
-
Mechanism: Converts hydroxyls and carboxyls to TMS ethers/esters.
-
Protocol: Dissolve dried extract in 50 µL MSTFA. Incubate at 60°C for 30-60 minutes.
-
Critical Insight: For keto-steroids like (25S)-
-DA, simple silylation can sometimes lead to enol-TMS formation, causing multiple peaks. A Methoxime-TMS (MOX-TMS) approach is superior for quantification:-
Oximation: React with Methoxyamine HCl in pyridine (60°C, 1 hr) to stabilize the ketone.
-
Silylation: Add MSTFA (60°C, 30 min) to silylate the carboxylic acid.
-
-
Q: How do I configure the GC/MS for Maximum Sensitivity (SIM Mode)?
A: To achieve the required nanomolar detection limits, you must operate in Selected Ion Monitoring (SIM) mode rather than Full Scan.
Instrument Parameters:
-
Column: Agilent DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless mode (purge on at 1.0 min), 280°C.
-
Transfer Line: 280°C.
-
Ion Source: 230°C (EI source).
SIM Parameters (Example for Methyl Ester Derivative):
-
Target Ion (Quantifier): m/z 149 or 163 (common steroid backbone fragments) or the molecular ion M+ .
-
Note: You must first run a standard in Full Scan (m/z 50-500) to identify the specific high-abundance ions for your chosen derivative.
-
Dwell Time: Set to >50 ms per ion to improve signal-to-noise (S/N).
Detection Limits & Performance Data
Q: What are the realistic detection limits for this assay?
A: Based on comparative metabolomics studies, the detection limit (LOD) for SIM-GC/MS-based quantification of dafachronic acids in C. elegans is approximately 2.5 nM (tissue concentration).
Performance Metrics:
| Metric | Value | Notes |
| LOD (Limit of Detection) | ~2.5 nM | Equivalent to low fmol/mg protein levels. |
| Linearity (R²) | > 0.99 | In the range of 10 nM – 10 µM. |
| Recovery | 85-95% | Using liquid-liquid extraction (LLE). |
| Precision (RSD) | < 15% | Intra-day variability. |
Sensitivity Optimization Tips:
-
Volume Reduction: Reconstitute the final derivatized sample in the smallest possible volume (e.g., 10-20 µL) and use micro-vial inserts.
-
Injection Volume: Increase injection volume to 2 µL (pulsed splitless) if column capacity allows.
-
Cleanliness: Frequent liner changes are mandatory. Steroids adsorb actively to dirty glass liners.
Troubleshooting Guide
Issue: No Peak Detected
-
Cause 1: Derivatization Failure. Moisture in the sample will quench MSTFA.
-
Fix: Ensure the sample is completely dry (lyophilize or SpeedVac) before adding reagent. Use fresh MSTFA.
-
-
Cause 2: Adsorption.
-
Fix: Deactivate the inlet liner (silanized glass wool). Cut 10-20 cm from the front of the GC column.
-
Issue: Multiple Peaks for Single Analyte
-
Cause: Enolization or Isomerization. The 3-keto group may form both enol-TMS and keto forms, or syn/anti isomers if MOX derivatization is used.
-
Fix: If using MOX-TMS, sum the areas of the two isomer peaks (syn/anti) for quantification. If using straight TMS, switch to MOX-TMS to prevent uncontrolled enolization.
-
Issue: High Background / Ghost Peaks
-
Cause: Column Bleed or Septum Bleed.
-
Fix: Check m/z 73, 207, 281 (siloxanes). If high, bake out the column. Use low-bleed "MS" grade septa.
-
-
Cause: Matrix Interference.
-
Fix: Implement a Solid Phase Extraction (SPE) cleanup step (e.g., Sep-Pak C18) prior to derivatization to remove bulk lipids.
-
References
-
Comparative metabolomics reveals endogenous ligands of DAF-12, a nuclear hormone receptor regulating C. elegans development and lifespan. Source: PubMed Central (PMC) URL:[Link]
-
Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor. Source: Molecular Endocrinology URL:[Link]
-
Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Source: Cell URL:[Link]
-
The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry. Source: Frontiers in Endocrinology URL:[Link]
Resolving batch-to-batch variability in synthetic (25S)-delta7-dafachronic acid potency
Introduction: The "Hidden Isomer" Crisis
As researchers investigating nuclear receptor signaling in C. elegans or parasitic nematodes, you rely on (25S)-delta7-dafachronic acid (DA) to activate DAF-12. However, a recurring issue in the field is batch-to-batch variability: one synthesis batch rescues dauer phenotype at 50 nM, while the next fails even at 500 nM.
The Root Cause: The primary culprit is rarely chemical degradation, but rather stereochemical impurity . The biological potency of the (25S) diastereomer is significantly higher than that of the (25R) isomer.[1][2][3] Synthetic routes often produce racemic mixtures at the C-25 position if not strictly controlled. Furthermore, the
This guide provides a self-validating system to ensure your ligand is performing as expected.
Module 1: Chemical Purity & QC (The Input Problem)
Problem: "My LC-MS shows a single peak, but the biological activity is 10-fold lower than expected."
Technical Insight: Standard reverse-phase HPLC (C18) often fails to separate the (25S) and (25R) diastereomers because their hydrophobicity is nearly identical. You are likely treating your animals with a mixture that is 50% inactive impurity (25R), effectively halving your dosage and introducing a competitive antagonist.
QC Workflow: Validating Stereochemistry
Before starting a major lifespan or dauer rescue experiment, validate your batch using this workflow.
Figure 1: Quality Control workflow emphasizing Chiral HPLC and NMR over standard methods.
Troubleshooting Guide: Purity
| Symptom | Probable Cause | Diagnostic Step | Corrective Action |
| Single HPLC peak, low potency | C-25 Epimer Contamination (25R) | Run Chiral HPLC (e.g., Chiralpak AD column). | Request Certificate of Analysis specifically stating diastereomeric excess (de) , not just chemical purity. |
| Yellowing of stock solution | Oxidation of | UV-Vis spectrum check (shift in | Discard. Store solid under Argon at -20°C. |
| Inconsistent replicates | Precipitation in aqueous media | Check stock concentration. | Use the "Step-Down" dilution protocol (see Module 2). |
Expert Tip: In 1H-NMR, focus on the C-26/C-27 methyl doublets. The chemical shift difference between 25S and 25R is subtle but distinct in high-field NMR (600 MHz+).
Module 2: Solubilization & Handling (The Process Problem)
Problem: "The compound precipitates when added to NGM agar or liquid culture."
Technical Insight: (25S)-
Protocol: The "Step-Down" Serial Dilution
Do not pipet 100% DMSO stock directly into 10 mL of media.
-
Master Stock: Dissolve solid DA in 100% Ethanol or DMSO to 10 mM. Store at -20°C.
-
Working Stock (100x): Dilute the Master Stock into a 50:50 Ethanol:Water mixture to create an intermediate concentration (e.g., 100 µM).
-
Why? This pre-hydrates the shell of the molecule, reducing shock upon final dilution.
-
-
Final Application: Add the Working Stock to the NGM agar (at 55°C) or liquid media to achieve the final 1 µM concentration.
Solvent Compatibility Table
| Solvent | Max Final % in Assay | Pros | Cons |
| Ethanol | 0.2% - 0.5% | Less toxic to C. elegans pharyngeal pumping than DMSO. | High evaporation rate; can alter lifespan at >1%. |
| DMSO | 0.1% | Excellent solubilizer; stable storage. | Toxic: >0.25% inhibits pharyngeal pumping, reducing drug uptake. |
Module 3: Biological Validation (The Output Problem)
Problem: "My rescue assay works in liquid culture but fails on plates."
Technical Insight:
-
Bacterial Metabolism: E. coli OP50 can metabolize steroid ligands. On plates, the drug sits in the bacterial lawn for days.
-
Absorption: Agar plates can act as a sink, absorbing the hydrophobic ligand and reducing bioavailability.
DAF-12 Signaling Pathway Visualization[4]
Understanding the pathway helps identify where the failure occurs.
Figure 2: Mechanism of Action. Failure to rescue often implies failure of ligand transport or receptor binding affinity (25R vs 25S).
FAQ: Biological Assays
Q: Should I use live or dead OP50 bacteria? A: For long-term assays (lifespan), use heat-killed OP50 . This prevents the bacteria from metabolizing the dafachronic acid, ensuring the concentration remains stable over the experiment.
Q: What is the definitive rescue strain?
A: Use daf-9(dh6) or daf-9(e1406) mutants. These are cytochrome P450 nulls that cannot synthesize endogenous DA. They form constitutive dauers (Daf-c) at 25°C. A successful batch of (25S)-
Q: Why does the 25R isomer fail? A: While 25R binds DAF-12, it induces a suboptimal conformational change in the Ligand Binding Domain (LBD). It acts as a weak partial agonist or even an antagonist in the presence of trace endogenous ligands, failing to displace the DIN-1 corepressor effectively in vivo [1, 2].
References
-
Motola, D. L., et al. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans.[4] Cell, 124(6), 1209-1223. Link
-
Mahanti, P., et al. (2014). Biosynthesis of dafachronic acid ligands: Stereochemical implications for DAF-12 signaling.[4] Journal of Organic Chemistry. Link
-
Sharma, K. K., et al. (2009). Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor. Molecular Endocrinology, 23(5), 640–648. Link
-
Calahorro, F., et al. (2021). Impact of drug solvents on C. elegans pharyngeal pumping.[5] Toxicology Reports, 8, 1240–1247.[5] Link
Sources
- 1. Filarial DAF-12 sense the host serum to resume iL3 development during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. No Significant Increase in the Δ4- and Δ7-Dafachronic Acid Concentration in the Long-Lived glp-1 Mutant, nor in the Mutants Defective in Dauer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of DMSO on lifespan and physiology in C. elegans : Implications for use of DMSO as a solvent for compound delivery - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of dafachronic acid ligands under light and room temperature
Topic: Avoiding Degradation of Dafachronic Acid Ligands ( -DA and -DA)
Status: Operational Audience: Research Scientists, Drug Discovery Teams, C. elegans Geneticists[1]
Introduction: The Stability Paradox
Dafachronic acids (
The Challenge: While these ligands are robust in solid form at -20°C, they are chemically fragile in solution.[1] They contain conjugated double bond systems susceptible to photo-isomerization (UV/visible light) and oxidative degradation (heat/air).[1] A degraded ligand yields false negatives in rescue assays (e.g., daf-9 mutants failing to exit dauer), leading to wasted weeks of genetic crossing.
This guide provides a self-validating protocol to ensure ligand integrity from the freezer to the petri dish.
Module 1: Stock Preparation & Storage (The Cold Chain)
Core Principle: Minimize the "Time-in-Solution" and "Time-in-Light." The most common failure point is not the experiment itself, but the degradation of the stock solution over months of storage.
Protocol: Creating an Anoxic Stock Solution
-
Solvent Selection:
-
Dissolution:
-
Calculate the volume needed to reach a 1 mM - 5 mM stock concentration .
-
Add solvent directly to the manufacturer's vial if possible to avoid transfer losses.
-
Critical Step: Vortex gently in low light (dim the room or use red light).
-
-
The "Inert Overlay" (Mandatory for Long-Term Storage):
-
Before closing the vial, gently flow a stream of Argon or Nitrogen gas into the headspace of the vial for 5-10 seconds.[1] This displaces oxygen and prevents oxidative degradation of the steroid backbone.
-
-
Aliquoting:
-
Do not freeze/thaw the main stock. Aliquot into single-use amber tubes (or wrap clear tubes in foil).
-
Store at -20°C (stable for ~6-12 months) or -80°C (stable for >2 years) .
-
Workflow Visualization: Stock Preparation
Figure 1: The "Chain of Custody" for DA ligands.[1] The gas purge step is the critical control point often missed by junior researchers.
Module 2: Experimental Application (The Danger Zone)
Core Principle: Avoid Thermal Shock.[1] Adding DA to molten agar (>55°C) is risky. The Top-Spreading Method is the "Gold Standard" for quantitative rescue assays because it keeps the ligand at room temperature.
Method A: The Top-Spreading Protocol (Recommended)
Best for: Exact dosing, small batches, and maximum ligand stability.[1]
-
Prepare Bacterial Mix: Take your overnight OP50 bacterial culture.
-
Spike: Add the DA stock solution directly to the bacteria volume needed for one plate.
-
Example: For a final plate concentration of 100 nM (assuming 10 mL agar volume), add the calculated mass of DA to 100 µL of OP50.
-
-
Seed: Pipette the bacteria+DA mixture onto the center of the NGM plate.
-
Dry: Allow to dry in a dark box or drawer. Do not leave under the hood light.
Method B: The In-Agar Protocol (High Throughput)
Best for: Large population screens where individual spreading is impractical.[1]
-
Cool Down: Autoclave NGM agar and let it cool to 50°C (touchable by hand).
-
Spike: Add DA stock to the molten agar. Swirl gently to mix (avoid bubbles).
-
Pour: Pour plates immediately.
-
Solidify: Wrap the stack of plates in aluminum foil immediately after the agar solidifies to block light during the drying/storage phase.
Data Summary: Solvent & Method Selection
| Feature | Ethanol (EtOH) | DMSO |
| Solubility ( | High (~12.5 mg/mL) | Moderate (~2.5 mg/mL) |
| Volatility | High (Good for top-spreading) | Low (Remains in media) |
| Toxicity to Worms | Toxic >1-2% concentration | Toxic >0.5-1% concentration |
| Best Use Case | Plate Spreading (Solvent evaporates, leaving drug) | Liquid Culture (Solvent stays, keeps drug dissolved) |
Decision Logic: Choosing Your Method
Figure 2: Decision matrix for selecting the optimal seeding protocol based on experimental scale.
Module 3: Troubleshooting & FAQs
Q1: My daf-9 rescue failed (worms remained dauers). Is the drug bad?
-
Diagnostic: Check your "Light Hygiene."[1] Did you dry the plates under the flow hood light for 1 hour?
-
Fix: UV light from hoods degrades retinoids and steroids rapidly. Always dry plates in a dark drawer or cover them with a cardboard box inside the hood.
-
Verification: Run a positive control with a fresh aliquot of DA on a fresh plate. If the fresh drug works, your previous plates were photodegraded.
Q2: I see white precipitate when I add the stock to the media.
-
Cause: The "Crash Out" effect.[1] DA is hydrophobic. If you add a high-concentration DMSO stock directly to aqueous buffer (M9 or liquid culture), it may precipitate before dispersing.
-
Fix: Dilute the stock in Ethanol first (intermediate dilution), then add to the media while vortexing the media. Alternatively, ensure the final solvent concentration is <0.1% but the volume added is sufficient to disperse quickly.
Q3: How long can I store DA-seeded plates?
-
Standard: Use within 24-48 hours .
-
The Science: While the agar is solid, the drug is exposed to oxidation at the surface.[1]
-
Protocol: If you must store them, wrap the plates in Parafilm AND Aluminum foil and store at 4°C. Discard after 1 week.
Q4: Does the bacteria (OP50) metabolize the drug?
-
Insight: Yes, E. coli has steroid-metabolizing capabilities, but standard protocols (Motola et al., 2006) use live OP50 successfully.[1]
-
Optimization: If you suspect metabolic degradation (e.g., in long-term lifespan assays), you can use Heat-Killed OP50 to eliminate bacterial metabolism as a variable, ensuring the worm receives the calculated dosage.[1]
References
-
Motola, D. L., et al. (2006).[1] Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Nature, 441, 722–726.
-
Cayman Chemical. (2023).
-Dafachronic Acid Product Information & Safety Data Sheet. Cayman Chemical Product Docs. -
Mahanti, P., et al. (2014). Biosynthesis of dafachronic acid ligands for the C. elegans DAF-12 nuclear receptor. Nature Chemical Biology, 10, 73–78.
-
Hello Bio. (2024). (25S)-Delta7-Dafachronic acid: Technical Guide and Stability. Hello Bio Product Sheet.
Sources
Validation & Comparative
qPCR markers for DAF-12 activation: lit-1, mir-84, and mir-241 expression levels
Executive Summary: The DAF-12 Activation Triad
The nuclear hormone receptor DAF-12 is the master switch governing the decision between reproductive growth (L3) and dauer arrest in C. elegans. While phenotypic assays (dauer formation) are the gold standard for gross observation, they lack the quantitative resolution required for high-throughput drug screening or precise epistatic mapping.
This guide details the molecular quantification of DAF-12 activation using three specific biomarkers: ** lit-1 **, ** mir-84 **, and ** mir-241 **. Unlike generic housekeeping genes, these markers represent distinct axes of DAF-12 biology: lit-1 serves as a highly responsive transcriptional output often used in ligand-binding biosensors, while the let-7 family sisters mir-84 and mir-241 act as the physiological effectors of developmental timing (heterochrony).
This guide provides a comparative analysis and a validated qPCR workflow to distinguish DAF-12 ligand-dependent activation from background noise.
Mechanistic Grounding: Why These Markers?
To interpret qPCR data correctly, one must understand the causal relationship between the ligand (Dafachronic Acid - DA), the receptor (DAF-12), and the gene targets.
The Signaling Pathway
In the absence of ligand (DA), DAF-12 recruits the corepressor DIN-1, silencing target genes and promoting dauer. Upon ligand binding, DAF-12 undergoes a conformational change, shedding DIN-1 and recruiting coactivators to drive the transcription of the "Triad."
-
** lit-1 (Nemo-like kinase):** While primarily known as a Wnt/POP-1 asymmetry effector, lit-1 contains a potent DAF-12 Response Element (DAF-12RE) in its promoter. It is rapidly upregulated upon DA binding, making it an excellent biosensor for ligand efficacy .
-
** mir-84 & mir-241 (MicroRNAs):** These are direct transcriptional targets of DAF-12 required for the L2-to-L3 transition.[1] Their expression signals the physiological commitment to reproductive growth and the suppression of early larval fates.
Pathway Visualization
Figure 1: The DAF-12 activation logic.[2][3] Ligand binding converts DAF-12 from a repressor to an activator, driving the expression of lit-1 (immediate response) and mir-84/241 (developmental transition).
Comparative Analysis of Markers
Select your marker based on the specific question your experiment addresses.
| Feature | lit-1 (mRNA) | mir-84 & mir-241 (miRNA) |
| Molecule Type | Protein-coding mRNA | Small non-coding RNA (~22 nt) |
| Primary Utility | Ligand Screening: High dynamic range response to DA. | Developmental Staging: Confirms transition from L2 to L3. |
| Response Kinetics | Rapid (Immediate Early Gene behavior). | Gradual (Accumulates during L2 molt). |
| Specificity Risk | Moderate: Also regulated by Wnt signaling. Requires proper controls (e.g., daf-12 mutants). | High: Very specific to heterochronic timing and DAF-12 activity in this context. |
| Assay Complexity | Low: Standard Oligo(dT) cDNA synthesis. | High: Requires Stem-loop RT or Poly(A) tailing methods. |
| Normalization | Standard housekeeping genes (pmp-3, cdc-42). | Small RNA controls (e.g., U18, U6, or mir-1 if constant). |
Validated Experimental Protocols
Phase A: Sample Collection & RNA Extraction
Critical Step: Standard silica columns often lose small RNAs (<200 nt). You must use a protocol that retains miRNAs.
-
Harvest: Collect synchronized worms (L2/L3 stage) in M9 buffer. Wash 3x to remove bacteria (bacteria contain RNA that interferes with quantification).
-
Lysis: Resuspend pellet in TRIzol Reagent (or QIAzol). Flash freeze in liquid nitrogen (thaw/freeze 3x) to break the cuticle.
-
Extraction:
-
Perform standard Chloroform phase separation.
-
Crucial: Add 1.5 volumes of 100% Ethanol to the aqueous phase (instead of the standard 1:1 ratio) before loading onto the column. This high-ethanol condition forces small RNAs to bind to the silica matrix.
-
Alternatively, use a dedicated miRNA kit (e.g., miRNeasy).
-
-
QC: Verify RNA integrity (RIN > 8.0) and purity (A260/280 ~ 2.0).
Phase B: cDNA Synthesis (The Bifurcation)
You cannot use a single RT reaction for both lit-1 and the miRNAs efficiently.
Workflow 1: For lit-1 (mRNA)
-
Input: 500 ng Total RNA.
-
Priming: Oligo(dT) + Random Hexamers.
-
Enzyme: Standard Reverse Transcriptase (e.g., SuperScript IV).
-
Protocol: 25°C (10 min) -> 50°C (20 min) -> 80°C (inactivation).
Workflow 2: For mir-84/241 (miRNA)
-
Method: Stem-Loop RT (Specific) or Poly(A) Tailing (Universal). Stem-Loop is recommended for higher specificity.
-
Input: 10-100 ng Total RNA.
-
Priming: Stem-loop RT primers specific to mir-84 and mir-241.
-
Protocol: Pulsed RT (e.g., 16°C 30 min -> 42°C 30 min -> 85°C 5 min) is often used to increase specificity for short targets.
Phase C: qPCR & Normalization
Normalization Strategy: Do not use act-1 or act-3 if comparing dauer vs. non-dauer, as actin levels shift during muscle remodeling.
-
Recommended Reference Genes: pmp-3 (Peroxisomal membrane protein) or cdc-42 (Rho GTPase).
-
miRNA Reference: U18 snoRNA is a common stable control for C. elegans miRNA studies.
Primer Design (Sybr Green):
-
lit-1 Forward: 5'-TGCCGTATGGATGTGATTCA-3'
-
lit-1 Reverse: 5'-GCTCTTGTCGTTGTGGATGA-3'
-
mir-84/241: Use commercial LNA-enhanced primers or specific Stem-Loop assay kits (e.g., TaqMan) due to the short sequence length preventing standard primer design.
Workflow Visualization
Figure 2: Dual-stream workflow. Note the separation of RT steps to ensure accurate quantification of the distinct RNA species.
Data Interpretation & Troubleshooting
Defining "Activation"
-
** lit-1 **: Expect >5-fold upregulation in the presence of 100 nM Dafachronic Acid compared to solvent control (ethanol) in daf-9 (ligand-deficient) backgrounds. In Wild Type (N2), levels fluctuate with endogenous pulses; time-resolved sampling is required.
-
** mir-84/241 **: Activation is binary in developmental context. Absence indicates L2 arrest or dauer. Presence indicates L3 progression. In drug screens, look for restoration of expression in ligand-deficient mutants treated with the candidate drug.
Common Pitfalls
-
gDNA Contamination (lit-1): The lit-1 gene has introns, but they are short. Always include a "No-RT" control to ensure signal is not from genomic DNA.
-
Cross-reactivity (mir-84 vs let-7): These miRNAs share high sequence homology. Stem-loop primers provide the necessary specificity that linear poly(A) tailing methods sometimes lack.
-
Dauer Remodeling: If worms enter dauer, the cuticle thickens, making lysis difficult. Ensure thorough freeze-thaw cycles or bead beating is applied.
References
-
Bethke, A., et al. (2009). Nuclear Receptor DAF-12 Regulates MicroRNA Expression to Control Developmental Timing in C. elegans. Science. [Link]
-
Hammell, C. M., et al. (2009). A feedback circuit involving let-7-family miRNAs and DAF-12 integrates environmental signals and developmental timing in Caenorhabditis elegans. PNAS. [Link]
-
Shostak, Y., et al. (2004). Identification of C. elegans DAF-12-binding sites, response elements, and target genes. Genes & Development.[3][4][5] (Establishes lit-1 as a target). [Link][6]
-
Wang, Z., et al. (2015). Identification of the nuclear receptor DAF-12 as a therapeutic target in parasitic nematodes. PNAS. (Validates lit-1 reporter assays). [Link]
-
Hochbaum, D., et al. (2011). DAF-12 regulates a connected network of genes to ensure robust developmental decisions. PLOS Genetics. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. A steroid receptor-microRNA switch that regulates lifespan in response to signals from the gonad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The let-7 MicroRNA Family Members mir-48, mir-84, and mir-241 Function Together to Regulate Developmental Timing in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mir-241 microRNA precursor family - Wikipedia [en.wikipedia.org]
- 5. DAF-12 Regulates a Connected Network of Genes to Ensure Robust Developmental Decisions | PLOS Genetics [journals.plos.org]
- 6. daf-12 encodes a nuclear receptor that regulates the dauer diapause and developmental age in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative potency of (25S)-delta7-dafachronic acid vs delta4-dafachronic acid in vivo
An In-Depth Guide to the Comparative In Vivo Potency of (25S)-Δ7-Dafachronic Acid vs. Δ4-Dafachronic Acid
Introduction: The Central Role of Dafachronic Acids in Nematode Physiology
In the landscape of endocrine signaling, dafachronic acids (DAs) have emerged as critical steroid hormones that govern key life-history decisions in nematodes such as Caenorhabditis elegans.[1] These molecules are the natural ligands for the nuclear hormone receptor DAF-12, a master regulator of developmental timing, lifespan, and the entry into an alternative developmental stage known as dauer diapause.[2][3][4][5][6] When environmental conditions are favorable, the biosynthesis of dafachronic acid leads to the activation of DAF-12, promoting reproductive development.[6] Conversely, in the absence of these ligands, an unliganded DAF-12 complex initiates the developmental program leading to the stress-resistant dauer larva.[6][7]
Among the identified endogenous DAs, (25S)-Δ7-dafachronic acid and Δ4-dafachronic acid are two of the most significant isoforms. Understanding their relative potency in vivo is not merely an academic exercise; it is fundamental for researchers in developmental biology, aging, and parasitology who use these compounds to manipulate the DAF-12 pathway for experimental or therapeutic purposes. This guide provides a detailed comparison of their in vivo efficacy, grounded in experimental data and established methodologies.
The DAF-12 Signaling Axis: A Ligand-Mediated Developmental Switch
The DAF-12 signaling pathway is a crucial checkpoint for nematode development. The synthesis of DAs from dietary cholesterol is catalyzed by a series of enzymes, prominently including the cytochrome P450 DAF-9.[1][2][3] The resulting DA ligands bind to the DAF-12 receptor, causing a conformational change that releases co-repressors and recruits co-activators, thereby initiating the transcription of genes required for reproductive growth and maturation. When DAs are absent, DAF-12 remains bound to co-repressors (like DIN-1), actively repressing reproductive genes and promoting the dauer developmental program.[6]
Figure 1: The DAF-12 signaling pathway as a developmental switch.
Comparative Potency: In Vitro vs. In Vivo Evidence
In Vitro Transactivation Assays
A common in vitro method is the Gal4-transactivation assay, often performed in mammalian cell lines like HEK-293.[2] This system isolates the ligand-receptor interaction by using a chimeric receptor containing the DAF-12 ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain. The potency of a ligand is then measured by its ability to activate a reporter gene, quantified as the half-maximal effective concentration (EC50).
Studies using this assay have shown that (25S)-Δ7-dafachronic acid and (25S)-Δ4-dafachronic acid are essentially equipotent , both exhibiting an EC50 value of 23 nM.[2][3] This suggests that, at the isolated receptor level, both molecules are powerful activators.
| Compound | Isomer | In Vitro Potency (EC50 in HEK-293 cells) |
| Δ7-Dafachronic Acid | (25S) | 23 nM[2][3] |
| (25R) | 33 nM[2][3] | |
| Δ4-Dafachronic Acid | (25S) | 23 nM[2][3] |
| (25R) | 66 nM[2][3] |
Table 1: Comparative in vitro potency of dafachronic acid isomers.
In Vivo Dauer Rescue Assays
The gold standard for assessing the biological potency of DAF-12 ligands is the in vivo dauer rescue assay. This experiment leverages daf-9 null mutants, which are incapable of producing endogenous DAs and consequently arrest at the dauer stage.[2] By supplying exogenous DAs in their growth media, researchers can "rescue" this phenotype, allowing the worms to bypass dauer and undergo normal reproductive development. The minimal concentration of a compound required to achieve this rescue is a direct measure of its in vivo potency.
In this context, a clear distinction emerges: the in vivo dauer rescue assay accentuates the greater potency of (25S)-Δ7-dafachronic acid over the Δ4 isomer .[1][2][3][7] While both can rescue the daf-9 mutant phenotype, (25S)-Δ7-DA does so at lower concentrations, establishing it as the more potent and likely the primary biologically relevant ligand in vivo.[2][3] This discrepancy between in vitro and in vivo results highlights the importance of whole-organism assays, which account for compound uptake, distribution, metabolism, and target engagement in a native biological system. Furthermore, some metabolomic studies have failed to detect Δ4-DA in C. elegans samples, suggesting it may be present at very low physiological concentrations compared to Δ7-DA.[4][5]
Experimental Protocols: A Self-Validating System
To ensure scientific rigor, the protocols used for these comparisons must be robust and reproducible.
Protocol: C. elegans Dauer Rescue Assay
This protocol is designed to quantitatively assess the in vivo potency of DAF-12 ligands. The causality is clear: if the compound is an active ligand, it will substitute for the missing endogenous hormone in daf-9 mutants and prevent dauer arrest.
Objective: To determine the concentration of a dafachronic acid isomer required to prevent dauer formation in a daf-9 mutant strain.
Materials:
-
C. elegans strain: daf-9(dh6)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
Dafachronic acid stock solutions (in ethanol or DMSO)
-
Synchronized L1-stage daf-9(dh6) worms
Figure 2: Experimental workflow for the in vivo dauer rescue assay.
Step-by-Step Methodology:
-
Preparation of Assay Plates:
-
Prepare serial dilutions of (25S)-Δ7-DA and Δ4-DA from a concentrated stock solution. A vehicle control (e.g., ethanol) must be run in parallel.
-
In a microfuge tube, mix a defined volume of the diluted compound with a concentrated overnight culture of E. coli OP50 (the worms' food source).[2]
-
Seed NGM plates with the bacteria-compound mixture and allow the lawn to dry, ensuring the compound is evenly distributed in the food source.[2]
-
-
Worm Synchronization: Prepare a synchronized population of daf-9(dh6) worms at the L1 larval stage using standard bleaching protocols.
-
Assay Initiation: Transfer a known number of synchronized L1 larvae (e.g., 50-100) to each prepared NGM plate (including vehicle controls).
-
Incubation: Incubate the plates at a restrictive temperature for dauer formation (e.g., 25°C) for 48 to 72 hours.[2]
-
Phenotypic Scoring:
-
Under a dissecting microscope, count the number of worms that have developed into reproductive adults versus those that have arrested as dauer larvae.
-
Dauer larvae are characteristically thin, dark, and resistant to 1% SDS treatment, which can be used for unambiguous confirmation.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of worms that bypassed the dauer stage (% Rescue).
-
Plot the % Rescue against the log of the dafachronic acid concentration to determine the effective concentration for a given level of rescue (e.g., EC50).
-
Conclusion and Outlook
The experimental evidence provides a clear and nuanced picture. While in vitro assays show (25S)-Δ7-dafachronic acid and (25S)-Δ4-dafachronic acid to be equipotent in their direct interaction with the DAF-12 ligand-binding domain, the more physiologically relevant in vivo assays definitively establish (25S)-Δ7-dafachronic acid as the more potent ligand .[2][3] This superior in vivo activity solidifies its status as the principal endogenous hormone regulating development in C. elegans.
For researchers in the field, this distinction is critical. When designing experiments to modulate the DAF-12 pathway, (25S)-Δ7-DA should be considered the primary choice for achieving a robust biological response at the lowest possible concentration. The Δ4 isomer, while active, may require higher concentrations and serves as a valuable tool, particularly for studies exploring the potential for functional divergence or metabolic compensation within the dafachronic acid signaling network.[1][7]
References
-
Sharma, K.K., Wang, Z., Motola, D.L., et al. (2009). Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor. Molecular Endocrinology, 23(5), 640-648. [Link]
-
Sharma, K.K., Wang, Z., Motola, D.L., et al. (2009). Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor. PubMed. [Link]
-
Wollam, J., et al. (2011). Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan. Developmental Biology, 353(1), 126-135. [Link]
-
Zhou, J., et al. (2019). No Significant Increase in the Δ4- and Δ7-Dafachronic Acid Concentration in the Long-Lived glp-1 Mutant, nor in the Mutants Defective in Dauer Formation. G3: Genes, Genomes, Genetics, 9(7), 2265-2272. [Link]
-
Thondamal, M., et al. (2016). The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry. Frontiers in Physiology, 7, 41. [Link]
-
De Angelis, F., et al. (2020). Synthesis and biological activity of cyclopropyl Δ7-dafachronic acids as DAF-12 receptor ligands. Organic & Biomolecular Chemistry, 18(3), 488-496. [Link]
-
ResearchGate. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor. [Link]
-
Thondamal, M., et al. (2016). The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry. PubMed Central. [Link]
-
Gerisch, B., et al. (2007). A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling. Proceedings of the National Academy of Sciences, 104(12), 5014-5019. [Link]
-
ResearchGate. Biosynthetic pathway for various dafachronic acids based on current knowledge. [Link]
-
Bento, G., et al. (2010). Co-option of the hormone-signalling module dafachronic acid–DAF-12 in nematode evolution. Nature, 466(7305), 494-497. [Link]
-
Syracuse University SURFACE. The Role of DAF-12/NHR in Regulating C. elegans Environment Sensing through osm-9/TRPV. [Link]
Sources
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- 3. Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry [frontiersin.org]
- 5. The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surface.syr.edu [surface.syr.edu]
- 7. Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of (25S)-delta7-dafachronic acid activity in wild-type vs daf-16 null backgrounds
Executive Summary
Product Focus: (25S)-Delta7-Dafachronic Acid (Δ7-DA) Application: Modulation of Nuclear Hormone Receptor DAF-12 for Longevity and Dauer Rescue Assays.[1]
This guide details the functional efficacy of exogenous (25S)-Δ7-DA supplementation in Caenorhabditis elegans. The critical comparative insight for researchers is that while Δ7-DA is a potent ligand for DAF-12, its ability to extend organismal lifespan is strictly dependent on the FOXO transcription factor DAF-16 .
-
In Wild-Type (N2) Backgrounds: Δ7-DA supplementation extends lifespan significantly (up to +20-30%) but often requires specific environmental triggers (e.g., cultivation at 25°C) to unmask this phenotype.
-
In daf-16 Null Backgrounds: The longevity-promoting effects of Δ7-DA are abrogated. The daf-16(null) strain serves as a critical negative control, demonstrating that DAF-12 signaling requires downstream or parallel DAF-16 activity to execute the longevity program.
Mechanistic Architecture
To interpret experimental data correctly, one must understand the synergistic signaling topology. Δ7-DA is the endogenous ligand for the nuclear receptor DAF-12. However, DAF-12 does not act in isolation; it coordinates with the Insulin/IGF-1 Signaling (IIS) pathway effector, DAF-16.
Signaling Pathway Interaction
The diagram below illustrates the "coincidence detection" logic. DAF-12 (ligand-bound) and DAF-16 must cooperatively modulate downstream targets (like sod-3 and mtl-1) to achieve lifespan extension.
Figure 1: Synergistic Signaling Topology. Note that DAF-12 requires the presence of DAF-16 to execute the longevity program, explaining the lack of efficacy in daf-16 null mutants.
Comparative Performance Analysis
The following data summarizes the expected phenotypic outputs when treating worms with 100–250 nM (25S)-Δ7-DA.
Quantitative Comparison: Lifespan Extension Efficacy
| Experimental Condition | Wild-Type (N2) Response | daf-16(mgDf50) Null Response | Interpretation |
| 20°C (Standard) | Negligible (0-5%) | None | At 20°C, WT IIS signaling is high, keeping DAF-16 cytoplasmic. Exogenous DA alone is insufficient to drive longevity without DAF-16 nuclear presence. |
| 25°C (Mild Stress) | High (+15-25%) | None | Thermal stress drives partial DAF-16 nuclear entry. Ligand-bound DAF-12 synergizes with DAF-16 to extend life. daf-16 nulls block this effect completely. |
| Dauer Rescue (daf-9) | Rescue (100% Adult) | N/A (Constitutive Adult) | daf-16 nulls are already dauer-defective (Daf-d). This assay is invalid for daf-16 comparison but valid for daf-9 control. |
Key Transcriptional Markers
To validate the compound's activity at the molecular level, measure the mRNA abundance of these targets using qPCR.
-
DAF-12 Specific (Independent of DAF-16): lit-1, cdr-6. (These should be upregulated by DA in both backgrounds).
-
Co-Dependent Targets (Longevity Effectors): sod-3, dod-3. (Upregulated by DA in WT, but blunted in daf-16 nulls).
Experimental Protocols
Protocol A: Preparation of Δ7-DA Supplemented NGM Plates
Self-Validating Step: Use ethanol-only control plates to ensure the solvent does not affect the assay.
-
Stock Solution: Dissolve (25S)-Δ7-DA powder in 100% Ethanol to create a 1 mM stock . Store at -20°C in amber glass vials (light sensitive).
-
Bacterial Lawn Prep:
-
Cultivate E. coli OP50 in LB broth overnight.
-
Crucial Step: Concentrate bacteria 10x by centrifugation (3500 rpm, 10 min) and resuspend in minimal volume. High density prevents worms from burrowing and ensures consistent drug exposure.
-
-
Seeding (Top-Coating Method):
-
Dilute the 1 mM DA stock into the concentrated OP50 to a final concentration of 10 µM (in the liquid bacteria).
-
Pipette 100 µL of this mixture onto NGM agar plates.
-
Calculation: 100 µL of 10 µM DA on a ~10 mL NGM plate diffuses to an approximate final concentration of 100 nM .
-
-
Drying: Allow plates to dry in a laminar flow hood for 1 hour. Incubate overnight at room temperature to allow diffusion.
Protocol B: Synergistic Lifespan Assay Workflow
This workflow is designed to test the DAF-16 dependency of the compound.
Figure 2: Experimental Workflow for Lifespan Assay. Transfer at L4/Young Adult is critical to avoid developmental dauer effects and isolate adult longevity.
Detailed Steps:
-
Synchronization: Bleach gravid adults to obtain a synchronous population of eggs.[2] Plate on standard NGM (no drug).
-
Growth: Raise worms at 20°C until the L4 larval stage .
-
Transfer (Day 0): Transfer ~100 worms per condition onto the Δ7-DA treated plates and Ethanol control plates.
-
Arm 1: N2 + Ethanol (Control)
-
Arm 2: N2 + Δ7-DA (Test)
-
Arm 3:daf-16(mgDf50) + Δ7-DA (Negative Control)
-
-
Temperature Shift: Move plates to 25°C .
-
Expert Insight: The shift to 25°C is necessary to induce mild thermal stress, which sensitizes the system to DAF-12/DAF-16 longevity signaling. At 20°C, the effect size in WT may be statistically insignificant.
-
-
Scoring: Count surviving worms daily. Transfer to fresh DA plates every 2 days during the reproductive period to separate adults from progeny.
References
-
Gerisch, B., et al. (2007). A Bile Acid-Like Steroid Modulates Caenorhabditis elegans Lifespan through Nuclear Receptor Signaling. Proceedings of the National Academy of Sciences. [Link]
-
Motola, D. L., et al. (2006). Identification of Ligands for DAF-12 that Govern Dauer Formation and Reproduction in C. elegans.[3] Cell. [Link]
-
Yamawaki, T. M., et al. (2010). No Significant Increase in the Δ4- and Δ7-Dafachronic Acid Concentration in the Long-Lived glp-1 Mutant. PLOS ONE. [Link]
-
Berman, J. R., & Kenyon, C. (2006). Germ-cell loss extends C. elegans life span through regulation of DAF-16 by kri-1 and lipophilic-hormone signaling. Cell. [Link]
Sources
Technical Guide: Validating (25S)-Delta7-Dafachronic Acid Dose-Response in DAF-12 Reporter Assays
Executive Summary
This guide details the validation of (25S)-delta7-dafachronic acid ((25S)-
This protocol emphasizes a self-validating workflow, specifically addressing the critical requirement for charcoal-stripped serum to eliminate background activation caused by endogenous sterols in standard culture media.
Comparative Analysis: Ligand Specificity & Potency[1][2]
To validate a dose-response curve, one must benchmark the test compound against known alternatives. The DAF-12 Ligand Binding Domain (LBD) exhibits stereoselective specificity.
Ligand Performance Matrix
The following data represents consensus values derived from mammalian cell culture (HEK293/NIH3T3) Gal4-DAF-12 transactivation assays.
| Compound | Stereochemistry | EC | Relative Potency | Biological Context |
| (25S)- | (25S) | 23 nM | 1.00 (Reference) | Endogenous C. elegans ligand; prevents dauer formation. |
| (25R)- | (25R) | 33 nM | 0.70 | C-25 epimer; slightly less potent; often a synthetic impurity. |
| (25S)/(25R) Mix | 23–66 nM | Variable | Endogenous ligand; potency varies by species (high in filarial worms). | |
| Cholestenoic Acid | (25R) | >1000 nM* | <0.02 | Mammalian metabolite; weak/inactive on Ce-DAF-12; active on Di-DAF-12. |
| Cholesterol | N/A | Inactive | 0 | Precursor; used as negative control. |
*Note: Cholestenoic acid activity is highly species-dependent. It is a weak agonist for C. elegans DAF-12 but a potent agonist (EC
Mechanism of Action
Understanding the signaling pathway is essential for troubleshooting assay sensitivity.
Caption: DAF-12 Activation Pathway.[1][2][3][4][5][6][7][8] The ligand binds the Gal4-DAF-12 fusion, recruiting co-activators to the UAS promoter to drive luciferase expression.
Experimental Protocol: Self-Validating Reporter Assay
Senior Scientist Insight: The most common failure mode in this assay is high background signal. Standard Fetal Bovine Serum (FBS) contains endogenous sterols (including
Reagents & Setup
-
Cell Line: HEK293 or NIH3T3 (adherent).
-
Plasmids:
-
Receptor: pCMX-Gal4-DAF-12 (LBD fused to Gal4 DBD).[5]
-
Reporter: MH100x4-tk-luc (contains Gal4 response elements).
-
Normalizer: pRL-TK (Renilla luciferase) or
-gal.
-
-
Media: DMEM + 10% Charcoal-Stripped FBS .
Step-by-Step Workflow
Caption: 4-Day Assay Workflow. Note the media swap to stripped serum is critical to lower the baseline.
Detailed Dosing Strategy
To generate a robust curve, use a semi-logarithmic dilution series.
-
Stock: Dissolve (25S)-
7-DA in DMSO to 10 mM. -
Working Solution: Dilute to 10
M in media (0.1% DMSO final). -
Curve Points (Final Concentration):
-
1000 nM (Plateau/Emax)
-
300 nM
-
100 nM
-
30 nM (Expected EC
range) -
10 nM
-
3 nM
-
1 nM
-
0.1 nM
-
Vehicle Control (DMSO only)
-
Data Analysis & Validation Criteria
Calculation
Normalize data to control for transfection efficiency:
Curve Fitting
Fit the normalized RLU data to a 4-Parameter Logistic (4PL) Regression model:
Acceptance Criteria
For the assay to be considered valid, it must meet these metrics:
-
Fold Induction: The signal at Emax (1000 nM) should be >10x the Vehicle Control signal.
-
Z-Factor: >0.5 (for screening contexts).
-
EC
Accuracy: The calculated EC for (25S)- 7-DA must fall between 15 nM and 40 nM . -
Hill Slope: Typically close to 1.0.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Background (Vehicle) | Endogenous ligands in serum. | Mandatory: Switch to Charcoal-Stripped FBS. Regular FBS contains |
| Low Fold Induction | Poor transfection efficiency. | Optimize DNA:Lipid ratio. Ensure DAF-12 plasmid is not toxic (reduce DNA amount). |
| Right-shifted Curve (High EC50) | Ligand precipitation or degradation. | (25S)- |
| No Difference vs. (25R) | Impure compound. | Verify stereochemistry via NMR or HPLC. (25R) is a common contaminant in synthetic (25S). |
References
-
Motola, D. L., et al. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans.[3][4][7][9][10] Cell, 124(6), 1209-1223.[3][10] [Link]
-
Sharma, K. K., et al. (2009). Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor.[3][4] Molecular Endocrinology, 23(5), 640-648.[3][6] [Link]
-
Wang, Z., et al. (2021). Characterization of the endogenous DAF-12 ligand and its use as an anthelmintic agent in Strongyloides stercoralis. eLife, 10, e73535.[7] [Link]
-
Mahanti, P., et al. (2014). Biosynthesis of dafachronic acid ligands controlling the C. elegans life cycle.[7] Nature Chemical Biology, 10, 73-78. [Link]
Sources
- 1. Filarial DAF-12 sense the host serum to resume iL3 development during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 10. Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Ligand Specificity of (25S)-Δ7-Dafachronic Acid for the DAF-12 Nuclear Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the binding specificity of (25S)-Δ7-dafachronic acid, a key steroid hormone in Caenorhabditis elegans, for its primary receptor, DAF-12, relative to other nuclear receptors such as NHR-8 and NHR-48. We will explore the functional implications of this specificity and detail the experimental methodologies used to validate these interactions.
Introduction: The Central Role of Nuclear Receptors in C. elegans Biology
Nuclear hormone receptors (NHRs) are a superfamily of ligand-activated transcription factors that orchestrate a vast array of physiological processes, including development, metabolism, and reproduction. In the nematode C. elegans, this family is exceptionally large, with over 280 predicted members, highlighting their importance in environmental adaptation and life cycle regulation.[1] The specificity of the interaction between a ligand and its cognate receptor is paramount, as it ensures the precise activation of downstream genetic programs.
This guide focuses on the interaction between the steroid ligand (25S)-Δ7-dafachronic acid (Δ7-DA) and three distinct NHRs:
-
DAF-12: The well-established receptor for dafachronic acids, acting as a master regulator of developmental timing and longevity.[2][3]
-
NHR-8: A homolog of the vertebrate Liver X and Vitamin D receptors, crucial for cholesterol and bile acid homeostasis.[4][5][6]
-
NHR-48: A less-characterized NHR implicated in xenobiotic metabolism and pathogen response.[7][8]
Understanding the selective affinity of Δ7-DA for DAF-12 over other NHRs is critical for dissecting its signaling pathway and for the development of targeted anthelmintic therapies that exploit this system.[9][10]
The Molecular Players: A Functional Overview
(25S)-Δ7-Dafachronic Acid (Δ7-DA)
Δ7-DA is an endogenous steroid hormone derived from dietary cholesterol. It is considered the most potent and biologically relevant ligand for the DAF-12 receptor.[11][12][13] Its synthesis is a critical checkpoint in C. elegans life cycle decisions. In favorable environmental conditions, the production of Δ7-DA commits the larva to reproductive development, whereas in its absence, the unliganded DAF-12 promotes entry into the stress-resistant dauer diapause stage.[14][15]
DAF-12: The Master Regulator
DAF-12 functions at the nexus of several key signaling pathways, integrating environmental cues to make fundamental decisions about the worm's life history.[3][15] When bound by Δ7-DA, DAF-12 acts as a transcriptional activator, promoting genes necessary for reproductive growth and maturation.[2][16] In the absence of its ligand, DAF-12 partners with a co-repressor to activate genes that initiate dauer formation, a state of suspended development.[14]
NHR-8: The Upstream Gatekeeper of Ligand Synthesis
NHR-8 plays a critical, albeit indirect, role in the DAF-12 signaling pathway. It functions upstream by regulating the expression of genes involved in cholesterol metabolism and the conversion of cholesterol into the precursors required for dafachronic acid synthesis.[4][5] Loss of nhr-8 function leads to a deficiency in dafachronic acids, resulting in developmental defects and constitutive entry into the dauer stage, phenotypes that mirror those of DAF-12 ligand deficiency.[4][5]
NHR-48: A Role in Defense and Detoxification
NHR-48 is less directly connected to the DAF-12 pathway. Current research suggests its involvement in regulating the expression of cytochrome P450 (CYP) genes, which are crucial for metabolizing xenobiotics and other foreign compounds.[7] Studies in parasitic nematodes also suggest NHR-48 is important for infectivity and development within a host.[8]
The DAF-12 Signaling Pathway: An Integrated View
The decision between reproductive growth and dauer arrest is governed by a sophisticated signaling network that converges on DAF-12. NHR-8 acts as a key upstream regulator of this pathway by controlling the availability of the cholesterol precursors needed to synthesize the Δ7-DA ligand.
Diagram 1: The DAF-12 signaling pathway. NHR-8 regulates the initial steps of converting cholesterol into dafachronic acid (DA) precursors. The final synthesis of Δ7-DA by DAF-9 allows it to bind and activate DAF-12, promoting reproductive development.
Quantitative Comparison of Ligand Affinity
The specificity of a ligand for its receptor is quantified by its binding affinity, often expressed as the half-maximal effective concentration (EC50) or the dissociation constant (Kd). A lower value indicates a higher affinity. Experimental data overwhelmingly demonstrates that Δ7-DA is a potent, high-affinity ligand for DAF-12.
| Ligand | Receptor | Assay Type | Affinity (EC50) | Reference |
| (25S)-Δ7-Dafachronic Acid | DAF-12 | Mammalian Cell Reporter Assay | ~23-33 nM | [9][12][17] |
| (25S)-Δ7-Dafachronic Acid | NHR-8 | Not Reported | No direct binding data available | |
| (25S)-Δ7-Dafachronic Acid | NHR-48 | Not Reported | No direct binding data available |
Key Insight: The current body of scientific literature provides robust evidence for the direct, high-affinity binding of Δ7-DA to DAF-12.[9][11][12][17] In contrast, there is no published experimental data demonstrating direct binding of Δ7-DA to either NHR-8 or NHR-48. The role of NHR-8 is regulatory and upstream of ligand synthesis, not as a direct receptor for the final hormone product.[4] This highlights the remarkable specificity of the DAF-12 signaling axis.
Experimental Protocols for Determining Ligand Specificity
Verifying ligand-receptor specificity requires robust, quantitative, and reproducible experimental methodologies. The following protocols are industry standards for such investigations.
Protocol 1: Mammalian Cell-Based Reporter Gene Assay
This is the primary method used to determine the functional potency (EC50) of Δ7-DA for DAF-12.[12][13] It measures the ability of a ligand to induce the transcriptional activity of its receptor in a controlled cellular environment.
Causality: This assay provides a functional readout of receptor activation. By fusing the receptor's Ligand Binding Domain (LBD) to a known DNA Binding Domain (DBD), any observed reporter activity can be directly attributed to the ligand's interaction with the LBD.
Diagram 2: Workflow for a GAL4-hybrid reporter gene assay. This system isolates the ligand-binding event and measures its direct consequence on transcription.
Step-by-Step Methodology:
-
Plasmid Construction: Create a chimeric receptor expression plasmid by fusing the Ligand Binding Domain (LBD) of the target NHR (e.g., DAF-12, NHR-8, NHR-48) to the DNA Binding Domain (DBD) of the yeast transcription factor GAL4.[18]
-
Reporter Plasmid: Use a reporter plasmid containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of a reporter gene, such as firefly luciferase.[19]
-
Cell Culture and Transfection: Culture a suitable mammalian cell line, such as HEK293T, which has low endogenous NHR activity. Co-transfect the cells with the chimeric receptor plasmid and the reporter plasmid. A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.[18]
-
Ligand Incubation: After allowing time for plasmid expression, treat the cells with a range of concentrations of (25S)-Δ7-dafachronic acid.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both the firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla control. Plot the normalized activity against the ligand concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: In Vitro Fluorescence Polarization (FP) Competition Assay
This is a direct binding assay that measures the ability of a test compound to displace a fluorescently-labeled ligand from the purified receptor protein. It is a powerful tool for confirming direct physical interaction and determining binding affinity (Ki).
Causality: This biophysical method provides direct evidence of binding to the purified receptor, independent of any downstream cellular processes. It is a self-validating system because a change in polarization can only occur if the fluorescent tracer is displaced from the much larger receptor protein.
Diagram 3: Principle of a Fluorescence Polarization (FP) competition assay. Displacement of the fluorescent tracer by the unlabeled test ligand results in a measurable drop in polarization.
Step-by-Step Methodology:
-
Reagent Preparation: Purify the LBD of the target NHR. Synthesize or procure a fluorescently-labeled ligand (tracer) that is known to bind the receptor.
-
Assay Setup: In a microplate, combine the purified NHR-LBD and the fluorescent tracer at concentrations optimized to yield a high polarization signal.
-
Competition: Add the unlabeled test compound ((25S)-Δ7-dafachronic acid) across a range of concentrations to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the polarization values against the concentration of the unlabeled competitor. The resulting curve can be used to calculate the IC50, which can then be converted to a binding affinity constant (Ki).
Conclusion and Future Directions
Conversely, there is no direct evidence to suggest that Δ7-DA binds to either NHR-8 or NHR-48.
-
NHR-8 's role is definitively placed upstream, where it regulates the biosynthesis of the dafachronic acids from cholesterol.[4][5] This makes NHR-8 a critical component of the broader DAF-12 signaling network but not a direct target of the final hormone.
-
NHR-48 appears to function in separate pathways related to xenobiotic detoxification and has not been mechanistically linked to dafachronic acid signaling.[7]
This high degree of specificity is crucial for the biological fidelity of the dauer decision pathway and presents an attractive profile for therapeutic development. Targeting the DAF-12 receptor in parasitic nematodes, which also rely on this pathway for their life cycle progression, is a promising strategy for novel anthelmintics.[10] Future research should focus on performing direct binding assays, such as the Fluorescence Polarization protocol detailed here, against a wider panel of C. elegans NHRs to further confirm the exceptional specificity of Δ7-DA and to identify any potential off-target interactions.
References
-
Title: Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor Source: PMC - NIH URL: [Link]
-
Title: Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor Source: PubMed URL: [Link]
-
Title: Characterization of the endogenous DAF-12 ligand and its use as an anthelmintic agent in Strongyloides stercoralis Source: eLife URL: [Link]
-
Title: Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor | Request PDF Source: ResearchGate URL: [Link]
-
Title: The NHR-8 Nuclear Receptor Regulates Cholesterol and Bile Acid Homeostasis in C. elegans Source: PMC - NIH URL: [Link]
-
Title: The NHR-8 nuclear receptor regulates cholesterol and bile acid homeostasis in C. elegans Source: Cell Metabolism URL: [Link]
-
Title: Correlation of NHR-48 Transcriptional Modulator Expression with Selected CYP Genes’ Expression during Thiabendazole Treatment of Anisakis simplex (s.l.)?—An In Vitro Study Source: NIH URL: [Link]
-
Title: daf-12 encodes a nuclear receptor that regulates the dauer diapause and developmental age in C. elegans Source: NIH URL: [Link]
-
Title: Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Source: EUbOPEN URL: [Link]
-
Title: The Role of DAF-12/ NHR in Regulating C. elegans Environment Sensing through osm-9/TRPV Source: SURFACE at Syracuse University URL: [Link]
-
Title: Nuclear receptor nhr-48 is required for pathogenicity of the second stage (J2) of the plant parasite Meloidogyne incognita Source: PubMed URL: [Link]
-
Title: nhr-8 Nuclear hormone receptor family member nhr-8 [Caenorhabditis elegans] - Gene Source: NCBI URL: [Link]
-
Title: DAF-12 works at the convergence of the dauer pathways to mediate the choice between dauer arrest versus reproductive development. Source: WormBook - NCBI URL: [Link]
-
Title: Dissecting the Neuronal Contributions of the Lipid Regulator NHR-49 Function in Lifespan and Behavior in C. elegans Source: MDPI URL: [Link]
-
Title: Identification of the nuclear receptor DAF-12 as a therapeutic target in parasitic nematodes Source: PNAS URL: [Link]
-
Title: Reporter gene assay formats. Source: ResearchGate URL: [Link]
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- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. daf-12 encodes a nuclear receptor that regulates the dauer diapause and developmental age in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NHR-8 Nuclear Receptor Regulates Cholesterol and Bile Acid Homeostasis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NHR-8 nuclear receptor regulates cholesterol and bile acid homeostasis in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nhr-8 Nuclear hormone receptor family member nhr-8 [Caenorhabditis elegans] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Correlation of NHR-48 Transcriptional Modulator Expression with Selected CYP Genes’ Expression during Thiabendazole Treatment of Anisakis simplex (s.l.)?—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear receptor nhr-48 is required for pathogenicity of the second stage (J2) of the plant parasite Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. pnas.org [pnas.org]
- 11. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 16. elifesciences.org [elifesciences.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. eubopen.org [eubopen.org]
- 19. researchgate.net [researchgate.net]
Cross-species validation of (25S)-delta7-dafachronic acid in Strongyloides and Brugia
Executive Summary
Compound: (25S)-delta7-dafachronic acid (DA) Target: Nuclear Hormone Receptor DAF-12 Primary Application: Modulation of nematode developmental checkpoints (Infectious L3 arrest vs. Reproductive growth).[1][2][3][4][5]
This guide critically compares the utility and mechanistic action of This compound in two distinct nematode models: Strongyloides stercoralis (Clade IV, soil-transmitted) and Brugia malayi (Clade III, filarial). While both species utilize DAF-12 signaling to regulate the infectious third-stage larva (iL3), the source of the ligand and the sensitivity of the receptor diverge significantly.[3][4]
Key Finding: Strongyloides utilizes (25S)-delta7-DA as an endogenous, autoregulatory signal to determine environmental fate. In contrast, Brugia acts as a host-sensor , exhibiting hypersensitivity to exogenous DA-like sterols (including delta7-DA) to trigger infection, often lacking the capacity to synthesize the ligand de novo during the infectious stage.
Part 1: Mechanistic Divergence & Biological Context
To validate (25S)-delta7-DA effectively, researchers must understand the evolutionary divergence in DAF-12 signaling between these species.
Strongyloides stercoralis: The Environmental Decision Maker
In S. stercoralis, DAF-12 acts as a developmental switch. The worm synthesizes (25S)-delta7-DA endogenously via the cytochrome P450 Ss-CYP22a9 (a DAF-9 homolog).
-
Presence of Ligand: Drives heterogonic development (free-living reproductive adults).
-
Absence of Ligand: Triggers arrest as infectious L3 (iL3) or homogonic parasitic development.
-
Validation Goal: Exogenous addition overrides environmental cues (e.g., temperature), forcing free-living development even under restrictive conditions.
Brugia malayi: The Host Sensor
Filarial nematodes like B. malayi and Dirofilaria immitis appear to have lost or downregulated the biosynthetic machinery for dafachronic acids during the iL3 stage. Instead, their DAF-12 receptor has evolved extreme sensitivity to host-derived sterols (or DA analogs present in serum).
-
Mechanism: The iL3 "senses" the mammalian host environment via serum ligands binding to DAF-12.
-
Validation Goal: Exogenous (25S)-delta7-DA mimics the host signal, triggering the molt from iL3 to L4 in vitro, independent of serum factors.
Pathway Visualization (DOT Diagram)
Caption: Comparative DAF-12 signaling. Left: Strongyloides synthesizes ligand to decide fate. Right: Brugia senses exogenous ligand to initiate infection.
Part 2: Comparative Performance Data
The following data aggregates findings from luciferase reporter assays and in vitro larval development assays.
Table 1: Potency and Sensitivity Profile
| Feature | Strongyloides stercoralis | Brugia malayi / Dirofilaria immitis |
| Endogenous Ligand | (25S)-delta7-DA (Confirmed) | Likely Host Sterols / Serum Ligands (Auxotrophic) |
| Receptor Sensitivity | Moderate (EC50: ~20–50 nM) | High / Hypersensitive (EC50: ~1–5 nM) |
| Isomer Specificity | (25S) >> (25R) | (25S) > (25R) (Both activate, (25S) is more potent) |
| Response to Serum | Low / Non-specific | Strong Activation (Serum contains DAF-12 ligands) |
| Alternative Ligands | (25S)-delta4-DA (Active but less relevant) | (25S)-delta4-DA (Highly potent, potentially primary) |
Table 2: Biological Outcome of Exogenous Treatment
| Concentration | Strongyloides Outcome | Brugia Outcome |
| 1 nM | No significant effect | Partial activation; initiation of gene expression |
| 10 - 50 nM | Partial rescue of free-living phenotype | Full activation ; robust L3 -> L4 molting |
| 1 µM | 100% Heterogonic Development (Free-living adults) | Maximal activation (Plateau); potential toxicity if prolonged |
| Control (Vehicle) | Arrest as iL3 (at 37°C) | Arrest / Slow death of iL3 |
Part 3: Experimental Protocols
Protocol A: Strongyloides iL3 Activation / Fate Assay
Objective: Validate ligand activity by forcing free-living development under restrictive temperatures (37°C).
-
Preparation: Isolate S. stercoralis eggs from infected host feces (gerbil or dog model) using the Baermann technique.
-
Synchronization: Collect L1 larvae within 2 hours of hatching.
-
Treatment:
-
Aliquot ~50 L1 larvae per well in a 96-well plate containing NGM agar or liquid culture media.
-
Add This compound to a final concentration of 1 µM .
-
Control: Ethanol or DMSO vehicle (ensure <0.5% v/v).
-
-
Incubation: Incubate plates at 37°C (this temperature normally forces 100% iL3 arrest in the absence of ligand).
-
Readout (48 hours):
-
Count the number of Free-Living Adults (large, gonads visible).
-
Count the number of iL3 (filiform, arrested, skinny).
-
-
Validation Criteria: >90% development to adults in treated wells vs. <10% in vehicle controls confirms activity.
Protocol B: Brugia In Vitro Molting Assay
Objective: Validate ligand activity by triggering the resumption of development (L3 to L4 molt) in the absence of host serum.
-
Preparation: Obtain infective L3 (iL3) from Aedes mosquitoes via crushing/Baermann.
-
Wash: Wash iL3s extensively in serum-free RPMI-1640 to remove mosquito debris.
-
Culture:
-
Place 10 iL3s per well in a 24-well plate.
-
Media: RPMI-1640 supplemented with antibiotics, without serum (or with charcoal-stripped serum to remove endogenous sterols).
-
-
Treatment:
-
Add This compound (or (25S)-delta4-DA) at graded concentrations: 1 nM, 10 nM, 100 nM .
-
Control: Vehicle only.
-
-
Incubation: 37°C, 5% CO2 for 3–6 days .
-
Readout:
-
Validation Criteria: >50% molting to L4 by Day 6 in treated wells (10 nM+) vs. 0% molting in vehicle controls.
Workflow Visualization (DOT Diagram)
Caption: Experimental workflows. Strongyloides assay tests fate switching; Brugia assay tests developmental reactivation.
References
-
Wang, Z., et al. (2009). "Identification of the nuclear receptor DAF-12 as a therapeutic target in Strongyloides stercoralis." Proceedings of the National Academy of Sciences, 106(22), 9138-9143. Link
-
Wang, Z., et al. (2021). "Characterization of the endogenous DAF-12 ligand and its use as an anthelmintic agent in Strongyloides stercoralis." eLife, 10:e73535. Link
-
Long, T., et al. (2020). "The development of the dog heartworm is highly sensitive to sterols which activate the orthologue of the nuclear receptor DAF-12."[4] Scientific Reports, 10, 10866. Link
-
Bétous, D., et al. (2023). "Filarial DAF-12 sense the host serum to resume iL3 development during infection." PLOS Pathogens, 19(6): e1011467. Link
-
Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans."[8] Cell, 124(6), 1209-1223.[1] Link
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- 6. Pharmacological Profiling of a Brugia malayi Muscarinic Acetylcholine Receptor as a Putative Antiparasitic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional genomics in Brugia malayi reveal diverse muscle nAChRs and differences between cholinergic anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the endogenous DAF-12 ligand and its use as an anthelmintic agent in Strongyloides stercoralis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (25S)-delta7-Dafachronic Acid: A Guide for the Modern Laboratory
As researchers and drug development professionals, our work with novel compounds like (25S)-delta7-Dafachronic acid pushes the boundaries of science. This sterol-derived hormone, a key regulator in the life cycle of nematodes, offers significant insights into metabolic pathways and potential therapeutic avenues.[1][2][3] However, with great scientific opportunity comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a compound's laboratory lifecycle: its disposal.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond generic advice, we will delve into the rationale behind each procedural step, empowering you to make informed decisions that safeguard both your team and the environment, while maintaining rigorous compliance with institutional and regulatory standards.
The Core Principle: Institutional Compliance and Risk Mitigation
While Safety Data Sheets (SDS) for this compound from multiple suppliers consistently state that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and OSHA standards, this does not equate to unregulated disposal.[4][5] The universal directive is to manage its disposal in accordance with applicable regional, national, and local laws and regulations. In a laboratory setting, this translates to a primary, non-negotiable action: consulting and adhering to your institution's Environmental Health and Safety (EHS) protocols.[6]
The rationale for this is twofold. First, EHS departments are the ultimate authority on interpreting and implementing waste disposal regulations for your specific location.[7] Second, even if a compound is not federally regulated as hazardous, an institution may have its own, more stringent guidelines for biologically active molecules to minimize any potential environmental impact.
The following procedures are designed to be a robust starting point for your internal lab protocols, to be reviewed and validated by your institution's EHS professionals.
Pre-Disposal Checklist: Characterizing Your Waste Stream
Before initiating disposal, a thorough characterization of the waste is essential. This ensures that the disposal pathway is appropriate and that all potential hazards are communicated.
| Waste Stream Component | Characterization and Considerations |
| This compound | Form: Crystalline solid.[1] Purity: Note the purity of the compound (e.g., >95%).[2] Contamination: Is the pure compound being disposed of, or is it part of a mixture? |
| Solvents | Identity: List all solvents the compound is dissolved in (e.g., DMSO, ethanol).[2] Concentration: Note the approximate concentration of each solvent. Hazards: Solvents may introduce their own hazards (e.g., flammability, toxicity) that dictate the disposal route. |
| Contaminated Labware | Type: Identify all contaminated items (e.g., pipette tips, gloves, vials, absorbent paper). Material: Note the material of the labware (e.g., plastic, glass). |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling solid this compound and solutions containing the compound.
Part 1: Solid Waste Disposal
-
Segregation:
-
Place pure, solid this compound and any materials grossly contaminated with the solid (e.g., weighing paper, a spatula) into a dedicated, sealed, and clearly labeled waste container.
-
Do not mix with other chemical wastes unless explicitly approved by your EHS department. The "mixture rule" in waste disposal dictates that if a non-hazardous waste is mixed with a hazardous waste, the entire mixture is considered hazardous.[8]
-
-
Containerization:
-
Use a chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be in good condition, with no leaks or damage.[7]
-
-
Labeling:
-
Affix a "Non-Hazardous Waste" label to the container, as per your institution's guidelines.[8]
-
The label must clearly state the full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
List all contents, including any minor contaminants.
-
Indicate the date the waste was first added to the container (the "accumulation start date").[8]
-
Include the name of the principal investigator and the laboratory location.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory.[9]
-
This area should be away from general lab traffic and clearly marked.
-
-
Disposal Request:
-
Once the container is full or you are ready for disposal, submit a chemical waste pickup request to your institution's EHS department through their designated system.
-
Part 2: Liquid Waste Disposal (Solutions)
-
Solvent Classification:
-
The solvent will likely determine the waste stream. For example, solutions in flammable solvents like ethanol will be treated as flammable waste.
-
Consult the SDS for the solvent to understand its specific hazards.
-
-
Segregation and Containerization:
-
Collect liquid waste containing this compound in a dedicated, sealed, and labeled waste container appropriate for the solvent (e.g., a solvent-safe container for ethanol solutions).
-
Never leave a funnel in the opening of the waste container.[7]
-
-
Labeling:
-
Label the container as "Hazardous Waste" if the solvent is hazardous (e.g., flammable, corrosive, or toxic).
-
List all chemical constituents with their approximate percentages, including this compound. For example: "Ethanol (99%), this compound (1%)".
-
Clearly indicate the hazards associated with the solvent (e.g., "Flammable Liquid").
-
Complete the label with the accumulation start date, PI name, and lab location.
-
-
Storage and Disposal Request:
-
Store the liquid waste container in your lab's SAA, ensuring it is segregated from incompatible waste streams.
-
Submit a hazardous waste pickup request to your EHS department.
-
Part 3: Contaminated Labware and Personal Protective Equipment (PPE)
-
Evaluation:
-
Labware and PPE (gloves, bench paper) with trace contamination of this compound are typically considered non-hazardous solid waste.
-
However, if these items are contaminated with a hazardous solvent, they must be disposed of as hazardous waste.
-
-
Procedure for Non-Hazardous Contamination:
-
Place items in a designated solid waste container.
-
Some institutions may allow for the disposal of lightly contaminated items in the regular trash, but this must be confirmed with EHS.[10]
-
-
Procedure for Hazardous Contamination:
-
If contaminated with a hazardous solvent, these items must be placed in a sealed container or a durable, leak-proof bag labeled as hazardous waste, indicating the nature of the solvent contamination.
-
Visualizing the Disposal Workflow
To clarify the decision-making process, the following workflow diagram illustrates the key steps and considerations for the disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Contingency Plan: Spills and Accidental Exposure
Preparedness is paramount for safety. Your laboratory should have a well-defined spill response plan.
Small Spills of Solid this compound
For minor spills of the solid compound (a few milligrams), the response should be immediate and methodical.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: At a minimum, wear a lab coat, safety glasses, and nitrile gloves.
-
Containment: Gently cover the spill with a dry, absorbent material (e.g., paper towels) to prevent aerosolization.
-
Cleanup: Carefully wipe the area with a damp paper towel. For the final cleaning, use a detergent solution followed by water.
-
Disposal: Place all cleanup materials (absorbent pads, gloves, etc.) into a sealed bag or container. Label it as "Spill Debris: this compound" and dispose of it as non-hazardous solid waste through your EHS department.[11]
Accidental Exposure
In the event of accidental exposure, follow these first-aid measures while seeking medical attention.
-
Skin Contact: While the SDS indicates the product does not generally irritate the skin, it is prudent to wash the affected area thoroughly with soap and water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4]
-
Inhalation: Move the affected person to fresh air.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[5]
In all cases of exposure, consult your institution's health services or a physician and provide them with the Safety Data Sheet for this compound.
Conclusion: A Commitment to Responsible Science
The proper disposal of this compound, while not governed by specific hazardous waste regulations, demands a thoughtful and compliant approach. By understanding the nature of the compound, adhering strictly to your institution's EHS guidelines, and preparing for contingencies, you demonstrate a commitment to safety and environmental responsibility. This diligence not only protects you and your colleagues but also upholds the integrity of the scientific community. Always remember: when in doubt, consult your Environmental Health and Safety department. They are your partners in ensuring that your groundbreaking research is conducted safely from discovery to disposal.
References
-
PubChem. (25S)-Delta(7)-dafachronic acid. National Center for Biotechnology Information. [Link]
-
Cambridge Bioscience. (25S)-Δ7-Dafachronic Acid Product Information. [Link]
-
DC Chemicals. This compound. [Link]
-
C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]
-
University of Oklahoma Health Sciences Center. (2025). Hazardous Waste - EHSO Manual 2025-2026. [Link]
-
Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. [Link]
-
The City College of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]
-
Stericycle. (2026). Medical & Healthcare Waste Regulation Changes in 2025. [Link]
-
TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill. [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Hazard Information Bulletins Use of Hydrofluoric Acid in the Petroleum Refining Alkylation Process. [Link]
-
Texas A&M University – Texarkana. (n.d.). Spill Management Procedure. [Link]
-
UNSW Sydney. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]
-
Kent State University. (n.d.). Cleaning up a spill. [Link]
-
IDR Environmental Services. (2020). How To Dispose Non-Hazardous Waste. [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Standards. [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. [Link]
-
King County. (2023). School Science Safety | Disposal of Hazardous Waste. YouTube. [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
